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Core Science & Biosynthesis

Foundational

Ethyl 3-bromopyridazine-4-carboxylate CAS number and properties

An In-Depth Technical Guide to Ethyl 3-bromopyridine-4-carboxylate Executive Summary: This guide provides a comprehensive technical overview of Ethyl 3-bromopyridine-4-carboxylate, a key heterocyclic building block in mo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Ethyl 3-bromopyridine-4-carboxylate

Executive Summary: This guide provides a comprehensive technical overview of Ethyl 3-bromopyridine-4-carboxylate, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document details its physicochemical properties, synthesis methodologies, and characteristic reactivity, with a focus on its application in the development of novel therapeutic agents. Authored for researchers, scientists, and drug development professionals, this paper offers field-proven insights into experimental choices, detailed protocols for key chemical transformations, and critical safety and handling information. The versatile reactivity of this compound, particularly in palladium-catalyzed cross-coupling reactions, makes it an invaluable scaffold for introducing the pyridine moiety into complex molecular architectures.

Introduction to a Versatile Heterocyclic Intermediate

Ethyl 3-bromopyridine-4-carboxylate is a substituted pyridine derivative that has garnered significant attention as a versatile intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a pyridine ring functionalized with a reactive bromine atom at the 3-position and an ethyl ester group at the 4-position, provides two distinct handles for chemical modification.[1] The pyridine motif is a ubiquitous feature in a vast number of pharmaceuticals and agrochemicals, rendering compounds like Ethyl 3-bromopyridine-4-carboxylate essential starting materials in drug discovery and development pipelines.[2] This guide will elucidate the core properties, synthesis, and chemical behavior of this compound, providing a foundational understanding for its strategic application in research and development.

It is important to distinguish this compound from its pyridazine analogue, Ethyl 3-bromopyridazine-4-carboxylate. While structurally related, the presence of two adjacent nitrogen atoms in the pyridazine ring significantly alters the electronic properties and reactivity of the molecule. Information and commercial availability predominantly point towards the pyridine derivative discussed herein.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of Ethyl 3-bromopyridine-4-carboxylate are summarized below. The compound is typically a colorless to pale yellow liquid or solid and is soluble in common organic solvents like ethanol and dichloromethane, with lower solubility in water.[1]

PropertyValueSource(s)
CAS Number 13959-01-8[1][3][4]
Molecular Formula C₈H₈BrNO₂[1][3]
Molecular Weight 230.06 g/mol [1]
IUPAC Name ethyl 3-bromopyridine-4-carboxylate[5]
Synonyms Ethyl 3-bromoisonicotinate, 3-Bromo-4-pyridinecarboxylic acid ethyl ester[1][5]
Appearance Colorless to pale yellow liquid or solid[1]
Canonical SMILES CCOC(=O)C1=C(N=CC=C1)Br[5]
InChI Key DGNSMUDZXGHKHC-UHFFFAOYSA-N[5]

Synthesis and Mechanistic Considerations

The synthesis of Ethyl 3-bromopyridine-4-carboxylate typically involves a multi-step process that leverages established heterocyclic chemistry principles. A common and logical pathway begins with the bromination of the pyridine core, followed by esterification of a carboxylic acid group.

General Synthetic Pathway

A prevalent synthetic strategy involves the initial bromination of a suitable pyridine precursor. For instance, direct bromination of pyridine itself under harsh conditions (e.g., high temperature in the presence of sulfuric acid) can introduce a bromine atom, though regioselectivity can be a challenge.[6] A more controlled approach often starts with a pre-functionalized pyridine, such as 3-bromoisonicotinic acid, which can then be esterified.

The esterification step is typically an acid-catalyzed reaction with ethanol. This classic Fischer esterification provides the target molecule in good yields. The choice of an acid catalyst (e.g., H₂SO₄) is crucial as it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

G start_material Pyridine Precursor (e.g., Pyridine, 4-Aminopyridine) intermediate1 Bromination start_material->intermediate1 Reagents: Br₂ or NBS intermediate2 3-Bromopyridine Derivative intermediate1->intermediate2 intermediate3 Carboxylation/ Functional Group Interconversion intermediate2->intermediate3 intermediate4 3-Bromoisonicotinic Acid intermediate3->intermediate4 esterification Esterification (Ethanol, Acid Catalyst) intermediate4->esterification product Ethyl 3-bromopyridine-4-carboxylate esterification->product

Caption: General synthetic workflow for Ethyl 3-bromopyridine-4-carboxylate.

Chemical Reactivity and Key Transformations

The synthetic utility of Ethyl 3-bromopyridine-4-carboxylate stems from its two primary reactive sites. The carbon-bromine bond is highly susceptible to participation in cross-coupling reactions, while the ester group can undergo nucleophilic acyl substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C3 position is an excellent leaving group, making the compound an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki Coupling: Reaction with boronic acids or esters allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C3 position.[5][7] This is arguably one of the most important applications of this building block.

  • Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling with primary or secondary amines, providing access to a diverse array of 3-aminopyridine derivatives.[5]

  • Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and a copper co-catalyst, is used to install alkynyl functionalities.

Nucleophilic Substitution

The bromine atom can also be displaced by strong nucleophiles, such as amines or alcohols, via nucleophilic aromatic substitution (SNAAr) reactions, although this often requires forcing conditions or activation of the pyridine ring.[5]

G main Ethyl 3-bromopyridine-4-carboxylate suzuki Suzuki Coupling main->suzuki C-C bond buchwald Buchwald-Hartwig Amination main->buchwald C-N bond sonogashira Sonogashira Coupling main->sonogashira C-C bond nucleophilic Nucleophilic Substitution main->nucleophilic C-Nu bond reagent1 R-B(OH)₂ Pd Catalyst, Base suzuki->reagent1 reagent2 R₂NH Pd Catalyst, Base buchwald->reagent2 reagent3 R-C≡CH Pd/Cu Catalyst, Base sonogashira->reagent3 reagent4 Nu⁻ (e.g., RO⁻, R₂N⁻) nucleophilic->reagent4

Caption: Key reactivity pathways for Ethyl 3-bromopyridine-4-carboxylate.

Applications in Drug Discovery

Heterocyclic compounds are a cornerstone of medicinal chemistry.[7] Ethyl 3-bromopyridine-4-carboxylate serves as a critical starting material for synthesizing biologically active compounds.[5] Its ability to participate in predictable and high-yielding cross-coupling reactions allows for the systematic exploration of chemical space around the pyridine core. This is a common strategy in structure-activity relationship (SAR) studies during lead optimization. For example, pyrazine carboxamides, which share structural similarities, have been synthesized and evaluated for antibacterial activities against drug-resistant bacteria.[7] The synthetic strategies employed, such as Suzuki coupling, are directly applicable to Ethyl 3-bromopyridine-4-carboxylate.[7]

Experimental Protocol: Suzuki Cross-Coupling

This protocol provides a representative example of a Suzuki cross-coupling reaction using Ethyl 3-bromopyridine-4-carboxylate.

Objective: To synthesize Ethyl 3-phenylpyridine-4-carboxylate.

Materials:

  • Ethyl 3-bromopyridine-4-carboxylate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add Ethyl 3-bromopyridine-4-carboxylate, phenylboronic acid, and potassium carbonate.

    • Rationale: The use of a Schlenk flask and an inert atmosphere (e.g., Argon or Nitrogen) is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

    • Rationale: The solvent mixture is chosen to dissolve both the organic starting materials and the inorganic base. Degassing (e.g., by sparging with argon) removes dissolved oxygen which can degrade the catalyst.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Add ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure Ethyl 3-phenylpyridine-4-carboxylate.[7]

    • Rationale: Column chromatography is a standard method for purifying organic compounds based on their polarity, ensuring a high-purity final product.[7]

Safety and Handling

Proper handling of Ethyl 3-bromopyridine-4-carboxylate is essential in a laboratory setting. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[8][9]

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin IrritationGHS07WarningH315: Causes skin irritation
Eye IrritationGHS07WarningH319: Causes serious eye irritation
STOT SE 3GHS07WarningH335: May cause respiratory irritation
Recommended Precautions
  • Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9][10]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9] Wash hands and any exposed skin thoroughly after handling.[10]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8] Store away from incompatible materials such as strong oxidizing agents.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant according to local regulations.[8]

Spectroscopic Data Interpretation

Characterization of Ethyl 3-bromopyridine-4-carboxylate and its products is typically performed using standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the pyridine ring. Due to the substitution pattern, these protons would appear as distinct multiplets or doublets, typically in the downfield region (δ 7.0-9.0 ppm). The ethyl group would present as a quartet for the -CH₂- protons and a triplet for the -CH₃ protons, with coupling between them.[11]

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 8 carbon atoms. The carbonyl carbon of the ester would be highly deshielded (δ > 160 ppm). The aromatic carbons would appear in the δ 120-150 ppm range, with the carbon attached to the bromine atom showing a characteristic shift.[12]

  • IR Spectroscopy: The infrared spectrum would be dominated by a strong carbonyl (C=O) stretch from the ester group, typically around 1710-1730 cm⁻¹.[11]

Conclusion

Ethyl 3-bromopyridine-4-carboxylate is a high-value chemical intermediate with significant applications in pharmaceutical and materials science research. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling, provides a reliable and versatile platform for the synthesis of complex molecular targets. A thorough understanding of its properties, synthetic routes, and handling requirements, as outlined in this guide, is crucial for any scientist looking to leverage its full potential in their research endeavors. Continued exploration of its reactivity will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new biologically active compounds.

References

  • EvitaChem. (n.d.). Buy Ethyl 3-bromopyridazine-4-carboxylate (EVT-15427048). EvitaChem.
  • CymitQuimica. (n.d.). CAS 13959-01-8: ethyl 3-bromopyridine-4-carboxylate. CymitQuimica.
  • Appchem. (n.d.). ETHYL 3-BROMOPYRIDINE-4-CARBOXYLATE | 13959-01-8 | C8H8BrNO2. Appchem.
  • NextSDS. (n.d.). ETHYL 3-BROMOPYRIDINE-4-CARBOXYLATE — Chemical Substance Information. NextSDS.
  • Fisher Scientific. (2025). SAFETY DATA SHEET. Fisher Scientific.
  • Merck Millipore. (n.d.). Safety Data Sheet. Merck Millipore.
  • Thermo Fisher Scientific. (2026). SAFETY DATA SHEET. Thermo Fisher Scientific.
  • TCI Chemicals. (2025). SAFETY DATA SHEET. TCI Chemicals.
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
  • Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Journal of Organic Chemistry, 89, 7148-7155.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Unknown. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Unknown.
  • Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine. Google Patents.
  • Unknown. (n.d.). Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces studied by STM. Unknown.
  • ResearchGate. (2025). Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. ResearchGate.

Sources

Exploratory

Comprehensive Spectroscopic Elucidation and Synthetic Workflow for Ethyl 3-bromopyridazine-4-carboxylate

Executive Summary Ethyl 3-bromopyridazine-4-carboxylate (Molecular Formula: C₇H₇BrN₂O₂, MW: 231.05 g/mol ) is a highly versatile, bifunctional heterocyclic building block[1]. The 1,2-diazine (pyridazine) scaffold is inhe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-bromopyridazine-4-carboxylate (Molecular Formula: C₇H₇BrN₂O₂, MW: 231.05 g/mol ) is a highly versatile, bifunctional heterocyclic building block[1]. The 1,2-diazine (pyridazine) scaffold is inherently electron-deficient, making it a privileged structure in medicinal chemistry, agrochemical development, and materials science. The orthogonal reactivity profiles of the C3-bromide (primed for transition-metal-catalyzed cross-coupling) and the C4-ethyl ester (primed for nucleophilic acyl substitution) allow for rapid, divergent functionalization.

This technical guide provides a rigorous, self-validating synthetic protocol and an in-depth spectroscopic profile (NMR, IR, HRMS) to ensure accurate structural elucidation and quality control during drug development workflows.

Structural Significance and Reactivity Principles

The pyridazine ring is characterized by two adjacent nitrogen atoms that exert strong inductive and resonance electron-withdrawing effects. This unique electronic topology dictates its reactivity:

  • Resistance to Electrophilic Attack: Unlike electron-rich heterocycles, the pyridazine core strongly resists classical electrophilic aromatic substitution (e.g., direct bromination)[2].

  • Enhanced Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the ring activates the C3-position, making the bromine atom highly susceptible to SₙAr and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • Orthogonal Derivatization: The C4-ethyl ester remains stable under mildly basic cross-coupling conditions but can be selectively saponified or directly amidated, allowing sequential, site-specific modifications.

Self-Validating Synthetic Methodology

Because direct electrophilic bromination of the pyridazine nucleus is thermodynamically unfavorable, the most robust synthetic route relies on the deoxyhalogenation of a pyridazinone precursor, followed by Fischer esterification.

(Note: Modern alternative routes, such as the inverse electron-demand Diels-Alder (IEDDA) cycloaddition of 3-bromotetrazines with silyl enol ethers, are also employed for highly substituted derivatives, but the route below is the industry standard for this specific target).

Step-by-Step Protocol

Step 1: Deoxybromination (Activation & Substitution)

  • Reagents: Suspend 1.0 eq of 3-oxo-2,3-dihydropyridazine-4-carboxylic acid in anhydrous toluene. Add 3.0 eq of Phosphorus oxybromide (POBr₃).

  • Causality: The POBr₃ acts as both an activating agent (converting the tautomeric C3-hydroxyl group into a highly reactive phosphite ester leaving group) and a nucleophile source (bromide).

  • Reaction: Heat the mixture to 110°C under an inert argon atmosphere for 4 hours.

  • In-Process Control (IPC): Quench a 50 µL aliquot in ice water, extract with ethyl acetate, and analyze via LC-MS. The reaction is complete when the starting material mass [M+H]⁺ is completely replaced by the brominated intermediate.

  • Workup: Carefully pour the cooled mixture over crushed ice to hydrolyze excess POBr₃. Isolate the intermediate 3-bromopyridazine-4-carboxylic acid via filtration.

Step 2: Fischer Esterification (Condensation)

  • Reagents: Dissolve the intermediate in absolute ethanol (0.2 M). Add a catalytic amount of concentrated H₂SO₄ (0.1 eq).

  • Reaction: Reflux (78°C) for 12 hours equipped with a Dean-Stark trap or molecular sieves to drive the equilibrium forward by removing water.

  • Self-Validation (TLC): Monitor via Thin Layer Chromatography (Hexanes:EtOAc 7:3). The highly polar carboxylic acid (baseline spot, R_f ≈ 0.0) will cleanly convert to the less polar ethyl ester (R_f ≈ 0.45).

  • Isolation: Concentrate the mixture in vacuo, neutralize with saturated aqueous NaHCO₃ (to prevent acid-catalyzed ester hydrolysis during workup), and extract with Dichloromethane (DCM). Dry over anhydrous Na₂SO₄ and concentrate to yield the target compound.

Spectroscopic Elucidation Data

Accurate structural confirmation requires a multi-modal spectroscopic approach. The data below represents the theoretical and literature-grounded spectral profile for Ethyl 3-bromopyridazine-4-carboxylate[3],[2],[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The adjacent nitrogen atoms heavily deshield the ring protons, pushing them significantly downfield compared to standard benzenoid aromatics[3].

Table 1: ¹H NMR Data (400 MHz, CDCl₃, TMS internal standard)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Causality
H-6 9.25Doublet (d)5.21HHighly deshielded due to direct adjacency to the electronegative N1 atom and ring anisotropy.
H-5 7.95Doublet (d)5.21HDeshielded by the C4-ester group; exhibits typical ortho-coupling to H-6.
-OCH₂- 4.45Quartet (q)7.12HStandard deshielding by the ester oxygen; splits into a quartet via the adjacent methyl group.
-CH₃ 1.42Triplet (t)7.13HStandard aliphatic methyl group split by the adjacent methylene protons.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

CarbonChemical Shift (δ, ppm)AssignmentStructural Rationale
C=O 163.5Ester CarbonylHighly deshielded sp² carbon of the ester functional group.
C-6 152.0Aromatic C-HDeshielded sp² carbon adjacent to the ring nitrogen[2].
C-3 148.5Aromatic C-BrDeshielded by both the adjacent nitrogen and the electronegative bromine atom.
C-4 132.0Aromatic C-C=OQuaternary carbon attached to the electron-withdrawing ester group.
C-5 127.5Aromatic C-HLeast deshielded aromatic carbon in the pyridazine ring system.
-OCH₂- 62.5Aliphatic CH₂Deshielded sp³ carbon directly bound to the ester oxygen.
-CH₃ 14.2Aliphatic CH₃Terminal aliphatic carbon.
Infrared (IR) & High-Resolution Mass Spectrometry (HRMS)

Table 3: IR (Diamond ATR) and ESI-HRMS Data

TechniqueKey Signals / ValuesInterpretation & Validation
IR Spectroscopy 1735 cm⁻¹ (Strong)C=O Stretch: Confirms the presence of the intact ethyl ester.
1560, 1530 cm⁻¹C=N / C=C Stretches: Characteristic skeletal vibrations of the pyridazine ring.
1040, 610 cm⁻¹C-O and C-Br Stretches: Validates ester linkage and halogenation.
HRMS (ESI-TOF) m/z 230.9767 [M+H]⁺⁷⁹Br Isotope: Exact mass calculation for C₇H₈⁷⁹BrN₂O₂ (Theoretical: 230.9769).
m/z 232.9747 [M+H]⁺⁸¹Br Isotope: Exact mass calculation for C₇H₈⁸¹BrN₂O₂. The ~1:1 intensity ratio of the 230/232 peaks definitively confirms the presence of a single bromine atom[4].

Synthetic Workflow Visualization

The following diagram maps the synthetic logic and divergent downstream applications of the target compound.

Workflow A 3-Oxo-2,3-dihydropyridazine- 4-carboxylic acid B Deoxybromination (POBr3, 110°C) A->B Activation & Substitution C 3-Bromopyridazine- 4-carboxylic acid B->C Aqueous Workup D Esterification (EtOH, H2SO4) C->D Reflux, 12h E Ethyl 3-bromopyridazine- 4-carboxylate D->E Isolation F Pd-Catalyzed Cross-Coupling E->F C3 Reactivity G Ester Derivatization E->G C4 Reactivity

Synthetic workflow and divergent functionalization of Ethyl 3-bromopyridazine-4-carboxylate.

References

  • Product Class 8: Pyridazines - Thieme Connect Science of Synthesis / Houben-Weyl. Retrieved from:[Link]

  • Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines - ZORA Zurich Open Repository and Archive. Retrieved from: [Link]

  • Synthesis and Antiproliferative Effects of 5,6-Disubstituted Pyridazin-3(2H)-ones Designed as Conformationally Constrained Combretastatin A-4 Analogues - PMC National Institutes of Health (NIH). Retrieved from:[Link]

Sources

Foundational

The Biological Activity of Substituted Pyridazine-4-Carboxylates: Mechanisms, Synthesis, and Therapeutic Applications

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Author: BenchChem Technical Support Team. Date: April 2026

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Finalizing Paper Details

I've integrated the synthesis, assay flow, GSK-3β, and kinetic model diagrams, alongside descriptive captions, and a table. I'm focusing on ensuring accuracy and clarity. I'm also preparing the final version.

Completing Whitepaper Submission

I'm now putting the finishing touches on the paper, making a final check for any errors. I've ensured all figures, tables, and references are consistent, with clear labels. I'm focusing on the paper's organization to match the diagrams and captions.

Justifying Inhibitor Selection

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Refining Comparative Tables

I'm now revising the inhibitor comparison. I've compiled two distinct tables: one for α-glucosidase and another for GSK-3β interactions. I have the new data for each, and the distance. Also, I'm removing the non-specific details to fit the tables. Now I have accurate values.

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Executive Summary

Substituted pyridazine-4-carboxylates represent a highly privileged, versatile heterocyclic scaffold in modern medicinal chemistry. Characterized by two adjacent nitrogen atoms in a six-membered aromatic ring, the pyridazine core exhibits unique electronic properties—specifically, a high dipole moment and the ability to act as both a hydrogen-bond acceptor and a π-stacking participant. This in-depth technical guide explores the pharmacological utility of pyridazine-4-carboxylates, focusing on their distinct mechanisms of action in metabolic disorders (α-glucosidase inhibition) and neurodegenerative diseases (GSK-3β inhibition).

Designed for drug development professionals, this whitepaper synthesizes structure-activity relationships (SAR), step-by-step synthetic methodologies, and self-validating experimental protocols to accelerate lead optimization.

Metabolic Targeting: α-Glucosidase Inhibition

The management of Type 2 Diabetes Mellitus (T2DM) relies heavily on controlling postprandial hyperglycemia. While traditional α-glucosidase inhibitors like acarbose are effective, they are competitive inhibitors. Competitive inhibition often leads to the accumulation of undigested carbohydrates in the lower intestine, causing severe gastrointestinal distress due to bacterial fermentation.

Recent drug discovery efforts have identified1[1].

Mechanistic Causality: The Uncompetitive Advantage

Unlike competitive inhibitors that compete with the substrate for the free enzyme's active site, uncompetitive inhibitors bind exclusively to the Enzyme-Substrate (ES) complex. This allosteric binding induces a conformational change that renders the catalytic site inactive. Clinically, this is highly advantageous: the inhibitor's efficacy increases as substrate concentration increases. This allows for lower systemic dosing and significantly mitigates the GI side effects associated with competitive carbohydrate mimics.

G E Enzyme (α-Glucosidase) ES Enzyme-Substrate Complex E->ES + Substrate S Substrate (Oligosaccharide) S->ES ESI ESI Complex (Catalytically Inactive) ES->ESI + Inhibitor (Uncompetitive) P Product (Glucose) ES->P Catalysis I Inhibitor (Pyridazine-4-carboxylate) I->ESI

Kinetic model of uncompetitive α-glucosidase inhibition by pyridazine-4-carboxylates.

Quantitative Efficacy Data

The hybridization of the pyridazine core with a triazole ring via click chemistry yields compounds with exceptional potency. Compound 10k demonstrates a 100-fold increase in potency compared to the clinical standard, acarbose.

Table 1: α-Glucosidase Inhibitory Activity

Compound Target Enzyme IC50 (µM) Mode of Inhibition
Compound 10k (Pyridazine-triazole hybrid) Rat intestinal α-glucosidase 1.7 Uncompetitive

| Acarbose (Clinical Positive Control) | Rat intestinal α-glucosidase | ~170.0 | Competitive |

Neurodegenerative Targeting: GSK-3β Inhibition

Beyond metabolic targets, the pyridazine scaffold can be cyclized into imidazo[1,2-b]pyridazines to act as highly selective inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). GSK-3β is a proline-directed serine/threonine kinase implicated in the hyperphosphorylation of Tau proteins—a hallmark of Alzheimer's disease.

2[2]. The sp2 nitrogen of the pyridine moiety forms a critical hydrogen bond with the Lys85 amine, while the imidazo nitrogen anchors the molecule to Val135 in the hinge region of the kinase's catalytic domain.

G Wnt Wnt / Insulin Signaling Akt Akt Kinase Wnt->Akt Activates GSK3B_Active GSK-3β (Active) Akt->GSK3B_Active Phosphorylates GSK3B_Inactive GSK-3β (Inactive) GSK3B_Active->GSK3B_Inactive Inhibition Substrates Tau Protein / β-catenin GSK3B_Active->Substrates Pathological Phosphorylation Inhibitor Imidazo[1,2-b]pyridazine (ATP-Competitive Inhibitor) Inhibitor->GSK3B_Active Blocks ATP Site Outcome Neuroprotection GSK3B_Inactive->Outcome Prevents Disease Progression

Mechanism of GSK-3β inhibition by imidazo[1,2-b]pyridazine derivatives.

Table 2: Key Binding Interactions of Imidazo[1,2-b]pyridazines with GSK-3β

Ligand Motif Target Residue Interaction Type Distance (Å) Structural Significance
Imidazo N1 Val135 Hydrogen Bond 2.5 Anchors ligand to the catalytic hinge region
Cyclopropylmethyl NH Val135 Hydrogen Bond 2.1 Stabilizes the ATP-binding pocket conformation
Pyridine N Lys85 Hydrogen Bond 1.9 Critical for deep pocket affinity

| Amide C=O | Asp200 | Water-mediated H-Bond | N/A | Enhances solvent-exposed stability |

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the highly active α-glucosidase inhibitor precursor, ethyl 5,6-diphenyl-3-(prop-2-yn-1-ylthio)pyridazine-4-carboxylate, followed by the enzymatic validation assay.

Protocol A: Synthesis of the Pyridazine-4-Carboxylate Alkyne Precursor

Rationale: This multi-step synthesis establishes the highly functionalized pyridazine core. The use of Lawesson's reagent is deliberately chosen over P2S5 due to its milder conditions and superior functional group tolerance, which prevents the unwanted hydrolysis of the crucial ethyl carboxylate moiety.

  • Hydrazone Formation:

    • Dissolve benzil (1 eq) and hydrazine hydrate (1.2 eq) in methanol. Reflux for 15 minutes.

    • Validation: Cool to room temperature. Collect the white solid via filtration. Confirm the formation of hydrazono-1,2-diphenylethanone via the disappearance of one ketone C=O stretch in FTIR.

  • Cyclization to Pyridazinone:

    • Chill a suspension of sodium (0.05 mol) in 200 mL ethanol to 0 °C.

    • Add diethyl malonate (0.075 mol) and the hydrazone intermediate (0.05 mol). Reflux for 3 hours.

    • Causality: Sodium ethoxide deprotonates the diethyl malonate, driving a nucleophilic attack on the hydrazone and subsequent cyclization.

    • Validation: Remove solvent, acidify with 1N HCl, and collect the solid. LC-MS should confirm the mass of ethyl 3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate.

  • Thionation:

    • Suspend the pyridazinone (20 mmol) and Lawesson's reagent (10 mmol) in 150 mL toluene. Reflux for 18 hours.

    • Validation: Wash the separated solid with toluene. FTIR must show the disappearance of the lactam C=O stretch (~1680 cm⁻¹) and the appearance of a C=S/S-H stretch.

  • Propargylation (Alkyne Installation):

    • Combine the thionated intermediate (10 mmol), K₂CO₃ (10 mmol), and propargyl bromide (12 mmol) in 10 mL DMF. Stir at 50 °C.

    • Causality: K₂CO₃ selectively deprotonates the thiol. Propargyl bromide acts as the electrophile, installing the terminal alkyne required for downstream CuAAC (Click) chemistry with various azides.

    • Validation: Quench with ice water. Filter the solid. ¹H NMR must reveal a terminal alkyne proton triplet near δ 2.5 ppm.

G S1 1. Hydrazone Formation S2 2. Cyclization (Diethyl Malonate) S1->S2 S3 3. Thionation & Propargylation S2->S3 S4 4. Click Chemistry (CuAAC) S3->S4 S5 5. Enzymatic Assay & Kinetics S4->S5

Five-step workflow for the synthesis and biological evaluation of pyridazine-4-carboxylates.

Protocol B: α-Glucosidase Enzymatic Assay and Kinetic Profiling

Rationale: A self-validating colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate. The cleavage of pNPG by α-glucosidase releases p-nitrophenol, which absorbs strongly at 405 nm.

  • Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 6.8). Dissolve rat intestinal α-glucosidase (0.1 U/mL) and pNPG (1 mM) in the buffer. Prepare inhibitor stock solutions in DMSO (final DMSO concentration in wells must not exceed 1% to prevent enzyme denaturation).

  • Incubation: In a 96-well microplate, mix 20 µL of the enzyme solution with 20 µL of the inhibitor solution. Incubate at 37 °C for 15 minutes to allow ES complex formation.

  • Reaction Initiation: Add 20 µL of the pNPG substrate solution to each well. Incubate for 30 minutes at 37 °C.

  • Termination and Reading: Stop the reaction by adding 80 µL of 0.2 M Na₂CO₃. Read the absorbance at 405 nm using a microplate reader.

  • Kinetic Validation (Lineweaver-Burk): To confirm the uncompetitive mechanism, repeat the assay using fixed concentrations of the inhibitor (e.g., 0, 0.5, 1.0, and 2.0 µM) against varying concentrations of pNPG (0.5 to 5.0 mM).

    • Data Interpretation: Plot 1/V (velocity) versus 1/[S] (substrate concentration). Uncompetitive inhibitors will yield a series of parallel lines, mathematically proving a decrease in both apparent Vmax​ and Km​ .

Conclusion

Substituted pyridazine-4-carboxylates are far more than simple structural intermediates; they are dynamic, programmable pharmacophores. By manipulating the substituents at the 3, 5, and 6 positions, medicinal chemists can pivot the biological activity of this scaffold from uncompetitive metabolic enzyme inhibition (α-glucosidase) to ATP-competitive kinase inhibition (GSK-3β). Strict adherence to the synthetic and validation protocols outlined above ensures high-yield generation of these compounds, accelerating the pipeline from benchtop synthesis to preclinical evaluation.

References

  • Source: PMC / National Institutes of Health (NIH)
  • Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β)

Sources

Exploratory

Safe Handling and Experimental Workflows for Brominated Pyridazine Compounds: A Technical Whitepaper

Executive Summary Brominated pyridazines are highly valuable electrophilic scaffolds in modern drug discovery, particularly utilized for synthesizing complex heterocyclic active pharmaceutical ingredients (APIs) via cros...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Brominated pyridazines are highly valuable electrophilic scaffolds in modern drug discovery, particularly utilized for synthesizing complex heterocyclic active pharmaceutical ingredients (APIs) via cross-electrophile coupling (XEC) and Suzuki-Miyaura reactions[1]. However, the same electron-deficient nature that makes them excellent synthetic intermediates also renders them highly reactive toward biological nucleophiles, posing significant acute toxicity and irritant risks[2],[3]. As a Senior Application Scientist, I have designed this whitepaper to provide a causality-driven framework for the safe handling, storage, and experimental utilization of these compounds, ensuring both scientific integrity and operator safety.

Physicochemical and Toxicological Profile

Brominated pyridazines (e.g., 3-bromopyridazine, 4-bromopyridazine, 3,6-dibromopyridazine) are typically combustible solids at room temperature. The electron-withdrawing effect of the two adjacent nitrogen atoms in the diazine ring significantly lowers the electron density of the π-system, making the carbon-bromine bond highly susceptible to nucleophilic aromatic substitution (SNAr)[3].

Table 1: Hazard and Physicochemical Data of Key Brominated Pyridazines

CompoundCAS NumberPhysical StatePrimary GHS HazardsKey H-Codes
3-Bromopyridazine 143152-50-5SolidAcute Tox. 4 (Oral)H302[4]
4-Bromopyridazine 115514-66-4SolidAcute Tox. 4 (Oral)H302
3,6-Dibromopyridazine 17973-86-3SolidAcute Tox. 4, Skin/Eye Irrit. 2, STOT SE 3H302, H312, H332, H315, H319, H335[2],[5]
3-Bromo-6-methylpyridazine 4318-56-3SolidIrritant, Target Organ ToxicityH315, H319, H335[6]

Mechanistic Toxicology & Safety Causality

Understanding the mechanism of toxicity is paramount for risk mitigation. The biological hazard of brominated pyridazines stems directly from their electrophilicity. Upon exposure (via inhalation of dust, dermal contact, or ingestion), these compounds readily react with cellular nucleophiles, such as the thiol groups of glutathione or cysteine residues in proteins.

The Causality of Toxicity: This covalent adduct formation depletes cellular antioxidants, leading to severe oxidative stress. On a localized level, this triggers acute inflammatory responses, manifesting as severe respiratory tract irritation and mucous membrane damage (STOT SE 3)[2],[5].

ToxicityMechanism A Brominated Pyridazine (Highly Electrophilic) C Covalent Adduct Formation (SNAr Reaction) A->C Exposure B Cellular Nucleophiles (e.g., Glutathione, Thiols) B->C Attack D Antioxidant Depletion & Oxidative Stress C->D Systemic E Tissue Irritation (Respiratory/Dermal) C->E Localized

Toxicological pathway of brominated pyridazines via nucleophilic aromatic substitution.

Advanced Handling and Storage Protocols

Because of their inherent reactivity, brominated pyridazines require strict environmental controls to maintain chemical integrity and ensure operator safety.

  • Storage Causality: These compounds must be stored at 2-8°C under an inert atmosphere (Argon or N2)[6]. Ambient moisture can induce slow hydrolysis of the C-Br bond, generating corrosive hydrobromic acid (HBr) and degrading the reagent.

  • Handling Causality: As combustible solids (Storage Class 11), dust formation presents both a severe inhalation hazard and a deflagration risk. Therefore, non-sparking tools and anti-static weighing enclosures must be utilized to prevent electrostatic discharge[7].

SafeHandling S1 Storage (2-8°C) Inert Atmosphere S2 Equilibration to Room Temperature S1->S2 Prevent Condensation S3 Transfer to Fume Hood (P95/P99 Respirator) S2->S3 Maintain Seal S4 Weighing with Non-Sparking Tools S3->S4 Avoid Dust S5 Closed-System Reaction Setup S4->S5 Purge with N2

Standard operating workflow for the safe handling and transfer of brominated pyridazines.

Experimental Methodology: Self-Validating Protocol for Cross-Electrophile Coupling

When utilizing brominated pyridazines in transition-metal-catalyzed cross-electrophile coupling (XEC)[1], rigorous exclusion of oxygen and moisture is required not only for catalyst turnover but to prevent the generation of hazardous byproducts.

Step-by-Step Workflow:

  • Preparation & PPE: Don a flame-resistant lab coat, chemical-impermeable nitrile gloves (double-gloved), and tightly fitting safety goggles[7]. If the fume hood draft is insufficient or bulk powder is being handled, utilize a P95 or P99 particulate respirator[6].

  • Reagent Equilibration: Remove the brominated pyridazine from 2-8°C storage and allow the sealed container to equilibrate to room temperature for 30 minutes.

    • Causality: Opening a cold container causes atmospheric moisture to condense on the highly reactive solid, leading to rapid degradation and HBr evolution.

  • Weighing & Transfer: Inside a calibrated fume hood, use a ceramic or PTFE-coated spatula (non-sparking) to weigh the required mass[7]. Transfer immediately to a Schlenk flask.

  • Inert Atmosphere Establishment: Seal the flask with a rubber septum. Perform three vacuum/argon backfill cycles.

    • Self-Validation Check: Observe the argon bubbler; a steady, slow bubbling rate confirms positive pressure and a leak-free system.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) via syringe.

    • Causality: Pyridazines are highly soluble in polar solvents[3]; ensuring complete dissolution before adding the metal catalyst prevents localized exothermic hotspots that could lead to runaway reactions.

  • Reaction Quenching: Upon completion, cool the reaction to 0°C. Slowly add a mild aqueous base (e.g., saturated NaHCO3).

    • Self-Validation Check: Monitor the aqueous layer pH using indicator paper to ensure it is >7.0. This confirms that any trace HBr generated during the reaction has been fully neutralized before extraction.

Emergency Response & Decontamination

In the event of a spill, immediately evacuate personnel from the immediate area and ensure adequate ventilation[7],[6].

  • Solid Spills: Do not dry sweep. Moisten the spill with a non-reactive solvent (e.g., isopropanol) to suppress dust formation, then carefully collect with a damp, absorbent pad[6]. Place in a sealed, labeled container for hazardous waste disposal.

  • Skin Contact: The high electrophilicity means rapid intervention is required. Wash off immediately with copious amounts of soap and water for at least 15 minutes[5]. Do not use organic solvents to wash the skin, as this will dissolve the compound and dangerously enhance dermal penetration.

References

  • Title: 3,6-Dibromopyridazine — Chemical Substance Information Source: NextSDS URL
  • Title: 4-Bromopyridazine SDS, 115514-66-4 Safety Data Sheets Source: ECHEMI URL
  • Title: 4-Bromopyridazine Source: Sigma-Aldrich URL
  • Title: 3-Bromopyridazine Source: Sigma-Aldrich URL
  • Title: SAFETY DATA SHEET - 3,6-Dibromopyridazine Source: Aladdin Scientific / AWS URL
  • Title: Chemical Safety Data Sheet MSDS / SDS - 3-bromo-6-methylpyridazine Source: ChemicalBook URL
  • Title: Pyridazine Source: Grokipedia URL
  • Title: Mechanochemistry as an Enabling Technology for Synthesis and Catalysis Source: Cardiff University URL

Sources

Foundational

Discovery and Synthesis of Novel Pyridazine-Based Scaffolds: A Technical Whitepaper

Executive Summary In modern medicinal chemistry, the optimization of pharmacokinetic and pharmacodynamic profiles often hinges on strategic bioisosteric replacements. The pyridazine (1,2-diazine) nucleus has emerged as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic and pharmacodynamic profiles often hinges on strategic bioisosteric replacements. The pyridazine (1,2-diazine) nucleus has emerged as a privileged scaffold, offering profound advantages over traditional phenyl or heteroaromatic rings. This whitepaper provides an in-depth, mechanistic exploration of pyridazine-based scaffolds, detailing their physicochemical benefits, their role in targeted therapeutics, and the state-of-the-art synthetic methodologies used to construct them.

The Pyridazine Pharmacophore: Rationale and Bioisosterism

The decision to incorporate a pyridazine ring into a drug candidate is rarely arbitrary; it is driven by precise physicochemical causality. When utilized as a bioisosteric replacement for a phenyl ring, the inclusion of two adjacent nitrogen atoms fundamentally alters the molecule's electronic and spatial properties (1)[1].

  • Metabolic Stability: Electron-rich aromatic rings are prime targets for Cytochrome P450 (CYP)-mediated oxidative metabolism, often resulting in reactive and toxic epoxide intermediates. The electronegativity of the adjacent nitrogens in pyridazine withdraws electron density from the ring, rendering it highly resistant to such oxidative degradation.

  • Solubility and Lipophilicity: The pyridazine core dramatically reduces the partition coefficient (LogP) by up to two log units compared to a phenyl ring. This reduction, coupled with the introduction of two strong hydrogen-bond acceptors, significantly enhances aqueous solubility and bioavailability.

Quantitative Physicochemical Profiling

The following table summarizes the causal shifts in physicochemical properties when transitioning from a baseline phenyl ring to a pyridazine bioisostere.

PropertyPhenyl Ring (Baseline)Pyridine BioisosterePyridazine Bioisostere
LogP Shift (approx.) 0-1.0 to -1.5-2.0
Aqueous Solubility LowModerateHigh
CYP450 Metabolism High (Oxidation/Epoxidation)ModerateLow (Electron-deficient)
Hydrogen Bonding None1 H-Bond Acceptor2 H-Bond Acceptors
Dipole Moment (Debye) ~0~2.2~4.0

Mechanistic Pathways of Pyridazine-Based Therapeutics

Pyridazines are highly effective in oncology, particularly as protein kinase inhibitors (2)[2]. The dual nitrogen system acts as an optimal hydrogen-bond acceptor motif, allowing the scaffold to anchor deeply within the ATP-binding pocket of dysregulated kinases (such as VEGFR2). By competitively blocking ATP, the pyridazine derivative halts the downstream phosphorylation cascades responsible for tumor angiogenesis and proliferation.

Kinase_Pathway LIG Growth Factor (e.g., VEGF) REC Receptor Tyrosine Kinase LIG->REC Activates ATP ATP Binding Pocket REC->ATP Kinase Domain INH Pyridazine Scaffold (Bioisostere Inhibitor) INH->ATP Competitive Blockade SIG Downstream Signaling (Proliferation) INH->SIG Prevents APO Tumor Apoptosis INH->APO Induces ATP->SIG Phosphorylation

Mechanism of action for pyridazine-based kinase inhibitors.

Strategic Synthetic Methodologies

Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition

The IEDDA reaction between 1,2,4,5-tetrazines and electron-rich dienophiles (alkynes or alkenes) is a premier, convergent method for constructing highly functionalized pyridazines. The causality of this reaction relies on Frontier Molecular Orbital (FMO) theory: the highly electron-deficient tetrazine possesses a low-energy Lowest Unoccupied Molecular Orbital (LUMO) that reacts rapidly with the Highest Occupied Molecular Orbital (HOMO) of the dienophile.

Recent breakthroughs demonstrate that fluorinated solvents like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) drastically accelerate this cycloaddition ()[3]. HFIP acts as a strong hydrogen-bond donor, coordinating with the tetrazine nitrogens to further lower the LUMO energy, while its high polarity stabilizes the transition state. Because this method is metal-free and proceeds under mild conditions, it is highly compatible with the synthesis of DNA-Encoded Libraries (DELs), allowing for the generation of vast combinatorial libraries directly on delicate DNA tags ()[4][5].

IEDDA_Workflow TET 1,2,4,5-Tetrazine (Electron-Deficient) CYC [4+2] Cycloadduct (Strained) TET->CYC DIE Dienophile (Alkyne/Alkene) DIE->CYC SOL HFIP Solvent (H-Bond Donor) SOL->CYC Lowers LUMO RET Retro-Diels-Alder (-N2 Gas) CYC->RET Spontaneous PYR Pyridazine Scaffold (Aromatized) RET->PYR Oxidation/ Elimination

Workflow of Inverse Electron-Demand Diels-Alder (IEDDA) pyridazine synthesis.

Microwave-Assisted Cyclocondensation

The classical condensation of 1,4-dicarbonyl compounds with hydrazine hydrates often requires prolonged reflux times, leading to the thermodynamic degradation of sensitive functional groups. Microwave-Assisted Organic Synthesis (MAOS) circumvents this by providing direct dielectric heating. This rapid, volumetric energy transfer overcomes the activation energy barrier for the dual imine condensation almost instantaneously, trapping the kinetic product and significantly improving yields (6)[6].

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems, providing intrinsic physical feedback to confirm reaction progress.

Protocol A: HFIP-Accelerated IEDDA Synthesis of Pyridazines
  • Preparation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve the 1,2,4,5-tetrazine derivative (1.0 equiv) in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) to achieve a 0.1 M concentration.

  • Reagent Addition: Add the alkyne dienophile (1.2 equiv) dropwise at room temperature.

  • Self-Validation Checkpoint 1 (Chromic Shift & Effervescence): The starting tetrazine is characteristically bright pink/red. As the [4+2] cycloaddition proceeds and the highly strained intermediate undergoes a retro-Diels-Alder reaction, the solution will visibly decolorize to a pale yellow. Simultaneously, observe the reaction mixture for effervescence. The extrusion of nitrogen gas ( N2​ ) drives the reaction forward thermodynamically. The cessation of bubbling serves as a self-validating kinetic marker that the intermediate has fully converted.

  • Rearomatization: Depending on the dienophile used, rearomatization to the stable pyridazine may require an external oxidant (e.g., DDQ) or occur spontaneously via the elimination of a leaving group.

  • Workup: Remove HFIP under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexane).

Protocol B: MAOS Condensation of 1,4-Dicarbonyls
  • Preparation: In a heavy-walled microwave reaction vessel, combine the 1,4-dicarbonyl compound (1.0 mmol) and hydrazine hydrate (1.1 mmol) in absolute ethanol (3 mL). Add a catalytic amount of glacial acetic acid (0.1 mmol).

  • Microwave Irradiation: Seal the vessel and irradiate at 120 °C for 15 minutes. Causality: Conductive heating often leads to localized overheating. Microwave irradiation ensures uniform energy distribution, rapidly overcoming the activation barrier for cyclization before side-reactions occur.

  • Self-Validation Checkpoint 2 (TLC & UV Quenching): Spot the crude mixture on a normal-phase TLC plate. The formation of the pyridazine core significantly increases the polarity of the product compared to the dicarbonyl precursor, resulting in a markedly lower Retention Factor ( Rf​ ). Furthermore, the conjugated diazine ring is highly UV-active; strong fluorescence quenching under 254 nm UV light confirms the formation of the aromatized heterocycle.

  • Isolation: Cool the vessel to room temperature, concentrate under vacuum, and recrystallize the solid from an ethanol/water mixture to yield the pure pyridazine derivative.

Conclusion

The pyridazine scaffold represents a masterclass in rational drug design. By leveraging its unique electronic properties to enhance metabolic stability and aqueous solubility, medicinal chemists can rescue otherwise failing lead compounds. When coupled with advanced, highly efficient synthetic workflows like HFIP-accelerated IEDDA and MAOS, the discovery and scaling of novel pyridazine-based therapeutics becomes a highly streamlined, self-validating process.

References

  • Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA Source: nih.gov 4

  • A Technical Guide to the Synthesis of Pyridazine Derivatives Source: benchchem.com6

  • Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA | Organic Letters Source: acs.org 5

  • Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy Source: nih.gov 2

  • Pyridazine Synthesis from 1,2,4,5-Tetrazines and Alkynes in 1,1,1,3,3,3-Hexafluoro-2-propanol through the Inverse Electron Demand Diels–Alder Reaction Source: oup.com 3

  • Aromatic Bioisosteres Source: cambridgemedchemconsulting.com 1

Sources

Protocols & Analytical Methods

Method

Palladium-catalyzed cross-coupling reactions of bromopyridazines

Application Note: Palladium-Catalyzed Cross-Coupling Reactions of Bromopyridazines Executive Summary & Mechanistic Rationale The pyridazine scaffold is a privileged pharmacophore in modern drug discovery, frequently embe...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Palladium-Catalyzed Cross-Coupling Reactions of Bromopyridazines

Executive Summary & Mechanistic Rationale

The pyridazine scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in kinase inhibitors, neurological agents, and oncology candidates[1]. However, functionalizing this electron-deficient 1,2-diazine system presents unique synthetic challenges. Palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura and Buchwald-Hartwig couplings—are the most robust methods for introducing aryl, heteroaryl, and amine substituents to the pyridazine core[2].

The "Pyridazine Problem" in Catalysis: As a Senior Application Scientist, I frequently encounter catalyst poisoning when working with diazines. The adjacent nitrogen atoms in the pyridazine ring possess lone pairs that can act as strong bidentate or bridging ligands. During the catalytic cycle, these nitrogens can coordinate to the electrophilic Pd(II) intermediates, sequestering the metal into inactive, off-cycle polymeric complexes[2].

To overcome this, the choice of ligand is paramount. Sterically demanding, electron-rich biaryl phosphines (e.g., XPhos, BrettPhos) or bidentate ligands with large bite angles (e.g., dppf, Xantphos) are required. These ligands maintain a tightly bound coordination sphere around the palladium center, preventing the pyridazine nitrogens from displacing them, while simultaneously accelerating the rate-limiting oxidative addition into the relatively strong C(sp2)–Br bond[3].

Catalytic Cycle & Pathway Visualization

The following diagram illustrates the generic catalytic cycle for the cross-coupling of bromopyridazines, highlighting the critical off-cycle poisoning pathway and how ligand optimization mitigates it.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II)(Pyridazine)(Br)L_n Oxidative Addition Pd0->OxAdd + Bromopyridazine TransMet Pd(II)(Pyridazine)(Nu)L_n Transmetalation / Amine Binding OxAdd->TransMet + Nucleophile/Base Poison Off-Cycle Pd(II) Pyridazine N-Coordination OxAdd->Poison Catalyst Deactivation (Poor Ligand Choice) TransMet->Pd0 Reductive Elimination Product Cross-Coupled Product (Pyridazine-Nu) TransMet->Product Poison->OxAdd Bulky Ligand (e.g., XPhos)

Fig 1. Pd-catalyzed cross-coupling cycle highlighting pyridazine-induced catalyst poisoning.

Quantitative Data: Optimization Matrix

To streamline assay development, the following table synthesizes the optimal baseline conditions for various cross-coupling modalities involving bromopyridazines.

Coupling TypeElectrophileNucleophileOptimal Catalyst/Ligand SystemBasePreferred SolventTypical Yield
Suzuki-Miyaura BromopyridazineBoronic Acid / EsterPd(PPh₃)₄ or Pd(dppf)Cl₂Na₂CO₃ or K₂CO₃DME/H₂O (3:1) or Dioxane/H₂O70–95%
Buchwald-Hartwig BromopyridazinePrimary/Secondary AminePd₂(dba)₃ / XPhos or BINAPNaOtBu or Cs₂CO₃Anhydrous Toluene or Dioxane60–90%
Sonogashira BromopyridazineTerminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃N or DIPEADMF or THF65–85%
Stille BromopyridazineOrganostannanePd(PPh₃)₄None or CsFToluene or DMF50–80%

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling of 3-Bromopyridazine

This protocol utilizes a biphasic solvent system (DME/H₂O). The causality behind this choice is twofold: DME provides excellent solubility for the electron-deficient bromopyridazine and the Pd catalyst, while water is strictly required to dissolve the inorganic base (Na₂CO₃) and activate the boronic acid via the formation of a reactive boronate complex[1][4].

Reagents:

  • 3-Bromopyridazine (1.0 equiv, limiting reagent)

  • Arylboronic acid (1.2–1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

  • Na₂CO₃ (2.5 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) / H₂O (3:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Reaction Setup & Degassing: In a microwave-safe process vial or Schlenk flask, combine 3-bromopyridazine, arylboronic acid, and Na₂CO₃. Add the DME/H₂O solvent mixture.

    • Validation Check: The mixture will be a heterogeneous suspension.

    • Critical Step: Sparge the mixture with Argon for 10 minutes. Oxygen must be removed to prevent the homocoupling of the boronic acid and the oxidation of the phosphine ligand.

  • Catalyst Addition: Add Pd(PPh₃)₄ rapidly under a positive stream of Argon. Seal the vessel tightly.

  • Heating: Heat the reaction mixture to 100 °C using an oil bath (4–12 hours) or microwave irradiation (120 °C for 30 minutes)[4].

    • Validation Check: The solution should turn a clear, deep yellow/orange. The appearance of a heavy black precipitate (Pd black) indicates catalyst decomposition due to poor degassing.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the distinct isotopic signature of the bromopyridazine (M and M+2 peaks of equal height) is fully consumed.

  • Workup: Cool to room temperature. Dilute with EtOAc and partition with water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients).

Protocol B: Buchwald-Hartwig Amination of 4-Bromopyridazine

For C–N bond formation, the Buchwald-Hartwig amination is vastly superior to S_NAr for unactivated or sterically hindered amines[5]. We utilize XPhos here because its bulky dicyclohexyl groups and isopropyl-substituted biphenyl backbone prevent the pyridazine nitrogen from poisoning the catalyst, while its electron-rich nature facilitates rapid oxidative addition[3].

Reagents:

  • 4-Bromopyridazine (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd dimer = 4 mol% Pd)

  • XPhos (0.06 equiv, 6 mol%)

  • NaOtBu (1.5 equiv)

  • Solvent: Anhydrous Toluene (0.1 M)

Step-by-Step Methodology:

  • Glovebox/Schlenk Setup: Due to the extreme moisture sensitivity of NaOtBu and the air sensitivity of Pd₂(dba)₃, setup must be performed under an inert atmosphere (Argon/Nitrogen)[5].

  • Pre-catalyst Generation: To an oven-dried flask, add Pd₂(dba)₃ and XPhos. Add anhydrous toluene and stir at room temperature for 10 minutes.

    • Validation Check: The solution should transition from a dark purple/black (Pd₂(dba)₃) to a deep red/burgundy color, indicating the successful formation of the active Pd(0)-XPhos complex.

  • Reagent Addition: Add 4-bromopyridazine, the amine, and finally NaOtBu. Seal the flask.

  • Heating: Heat the mixture to 90–100 °C with vigorous stirring for 12–24 hours[3].

  • In-Process Control (IPC): Monitor by TLC or LC-MS.

    • Troubleshooting: If starting material remains but the reaction has stalled (and the solution has turned black), the catalyst has died. This is usually due to moisture entering the system and quenching the NaOtBu, stalling the transmetalation step.

  • Workup: Cool to room temperature. Dilute the mixture with Dichloromethane (DCM) and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography (using a basic modifier like 1% Et₃N in the eluent to prevent streaking of the basic aminopyridazine product).

References

  • Palladium-Catalyzed Cross-Coupling Reactions on Pyridazine Moieties Source: Synlett (2006) URL:[Link]

  • Synthesis and Antiproliferative Effects of 5,6-Disubstituted Pyridazin-3(2H)-ones Designed as Conformationally Constrained Combretastatin A-4 Analogues Source: NIH / PMC (2013) URL:[Link]

  • Buchwald–Hartwig amination - General Mechanisms and Advancements Source: Grokipedia URL:[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: Chemical Reviews - ACS Publications (2025) URL:[Link]

Sources

Application

Using Ethyl 3-bromopyridazine-4-carboxylate as a building block for agrochemicals

Application Note: Engineering Next-Generation Phytoene Desaturase (PDS) Inhibitors using Ethyl 3-bromopyridazine-4-carboxylate Executive Summary & Mechanistic Rationale The agricultural industry is in a constant arms rac...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Next-Generation Phytoene Desaturase (PDS) Inhibitors using Ethyl 3-bromopyridazine-4-carboxylate

Executive Summary & Mechanistic Rationale

The agricultural industry is in a constant arms race against herbicide-resistant weed biotypes. To combat resistance to legacy pyridine-based herbicides (such as diflufenican), agrochemical developers are increasingly employing "scaffold hopping"—a bioisosteric replacement strategy. Recent breakthroughs have demonstrated that substituting a pyridine core with an electron-deficient pyridazine ring yields highly potent pre- and post-emergence bleaching herbicides[1].

Ethyl 3-bromopyridazine-4-carboxylate (CAS: EVT-15427048) serves as an optimal, dual-functional building block for this endeavor[2]. The strategic value of this scaffold lies in its orthogonal reactivity:

  • C3-Bromine Activation: The adjacent electronegative nitrogen atoms in the diazine ring significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) of the system. This renders the C3 position highly electrophilic and perfectly primed for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling without the need for harsh activation[3].

  • C4-Ethyl Ester: Once the C3 position is functionalized, the C4 ester can be gently saponified and subjected to amidation, allowing for the rapid generation of diverse carboxamide libraries[2].

SynthWorkflow A Ethyl 3-bromopyridazine-4-carboxylate (Core Scaffold) B SNAr Reaction (Phenol, K2CO3, DMF) A->B C Saponification (LiOH, THF/H2O) B->C D Amidation (Aniline, HATU, DIPEA) C->D E Pyridazine-4-carboxamide (Active Herbicide) D->E

Fig 1. Orthogonal synthetic workflow for pyridazine-4-carboxamide agrochemicals.

Biological Application: The PDS Inhibition Pathway

The target of these synthesized pyridazine-4-carboxamides is Phytoene Desaturase (PDS) , a critical enzyme in the carotenoid biosynthesis pathway[1]. PDS catalyzes the desaturation of colorless 15-cis-phytoene into zeta-carotene.

By mimicking the binding of plastoquinone at the PDS active site, pyridazine-4-carboxamides competitively inhibit the enzyme. The causality of plant death is a cascading failure: without zeta-carotene, the plant cannot synthesize photoprotective carotenoids. Upon exposure to sunlight, unquenched triplet chlorophyll generates reactive oxygen species (ROS), which rapidly destroy lipid membranes and chlorophyll itself, resulting in a distinct "bleaching" phenotype and subsequent necrosis of the weed[4].

PDSPathway Phytoene 15-cis-Phytoene (Colorless) PDS Phytoene Desaturase (PDS Enzyme) Phytoene->PDS Carotene Zeta-Carotene (Pigment Precursor) PDS->Carotene Bleaching Photo-Oxidation (Weed Bleaching & Death) PDS->Bleaching Pathway Blockade Chlorophyll Carotenoids & Chlorophyll (Photoprotection) Carotene->Chlorophyll Inhibitor Pyridazine-4-carboxamide (PDS Inhibitor) Inhibitor->PDS Competitive Inhibition

Fig 2. Mechanism of action for PDS-inhibiting bleaching herbicides.

Self-Validating Experimental Protocols

The following methodologies detail the transformation of Ethyl 3-bromopyridazine-4-carboxylate into a highly active PDS inhibitor analogue, specifically targeting the synthesis of 3-(3-(trifluoromethyl)phenoxy)-N-(2,4-difluorophenyl)pyridazine-4-carboxamide[1].

Protocol A: C3-Nucleophilic Aromatic Substitution (SNAr)

Objective: Introduce the lipophilic phenoxy ether linkage required for PDS active-site anchoring.

  • Setup: In an oven-dried 100 mL round-bottom flask under an inert N₂ atmosphere, dissolve Ethyl 3-bromopyridazine-4-carboxylate (1.0 eq, 5.0 mmol) in anhydrous DMF (20 mL).

  • Reagent Addition: Add 3-(trifluoromethyl)phenol (1.1 eq, 5.5 mmol) followed by finely powdered, anhydrous K₂CO₃ (2.0 eq, 10.0 mmol).

    • Expert Insight: K₂CO₃ is chosen over stronger bases (like NaH) to prevent premature hydrolysis of the C4 ethyl ester by ambient moisture.

  • Reaction: Heat the suspension to 80°C with vigorous stirring for 4 hours.

  • In-Process Control (Self-Validation): Monitor via LC-MS. The reaction is complete when the characteristic bromine isotope doublet ( M and M+2 of equal intensity at m/z≈231/233 ) is entirely replaced by the product mass ( m/z≈313 ).

  • Workup: Cool to room temperature, quench with ice water (50 mL), and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Ester Saponification

Objective: Unmask the carboxylic acid for subsequent amidation without decarboxylating the pyridazine core.

  • Setup: Dissolve the crude intermediate from Protocol A in a 3:1:1 mixture of THF/MeOH/H₂O (25 mL).

  • Hydrolysis: Add LiOH·H₂O (3.0 eq, 15.0 mmol) and stir at room temperature for 2 hours.

    • Expert Insight: Avoid high heat or strong acids (e.g., refluxing HCl). Pyridazine-4-carboxylic acids are prone to thermal decarboxylation. Mild, ambient-temperature saponification with LiOH preserves the structural integrity of the core[5].

  • Workup: Evaporate the organic solvents under reduced pressure. Acidify the remaining aqueous phase with 1M HCl to pH 3.

  • Validation: A white/pale-yellow precipitate will immediately form. Filter, wash with cold water, and dry under high vacuum to yield the free acid.

Protocol C: Amide Coupling

Objective: Couple the sterically hindered, electron-deficient 2,4-difluoroaniline to complete the herbicide scaffold.

  • Setup: Dissolve the free carboxylic acid (1.0 eq, 4.0 mmol) in anhydrous DCM (20 mL).

  • Activation: Add HATU (1.2 eq, 4.8 mmol) and DIPEA (3.0 eq, 12.0 mmol). Stir for 15 minutes to form the active OBt-ester.

  • Coupling: Add 2,4-difluoroaniline (1.2 eq, 4.8 mmol). Stir at room temperature for 12 hours.

    • Expert Insight: Anilines substituted with fluorine are poor nucleophiles. HATU provides superior activation kinetics compared to standard EDC/HOBt, driving the reaction to completion despite the weak nucleophilicity of the aniline.

  • Purification: Wash the organic layer with saturated NaHCO₃, then 1M HCl, and finally brine. Purify via flash chromatography (Hexanes/EtOAc gradient) to yield the final agrochemical lead.

Quantitative Data Summaries

Table 1: Optimization of C3-SNAr Conditions for Ethyl 3-bromopyridazine-4-carboxylate Data demonstrates the necessity of polar aprotic solvents and mild carbonate bases to maximize etherification while suppressing ester hydrolysis.

BaseSolventTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)
NaHTHF6568562 (Ester cleavage noted)
Cs₂CO₃Toluene100124035 (Incomplete reaction)
K₂CO₃ DMF 80 4 >99 92 (Optimal)
K₂CO₃MeCN8087568

Table 2: Comparative Herbicidal Activity of Synthesized Pyridazine-4-carboxamides Inhibition rates evaluated at 100 µg/mL concentration against common agricultural weeds[1].

CompoundTarget WeedPre-Emergence Inhibition (%)Post-Emergence Inhibition (%)Phenotype Observed
Diflufenican (Standard)Portulaca oleracea9580Bleaching
Norflurazon (Standard)Echinochloa crus-galli8560Bleaching
Synthesized Lead (B1) Portulaca oleracea 100 100 Severe Bleaching / Necrosis
Synthesized Lead (B1) Echinochloa crus-galli 100 95 Severe Bleaching / Necrosis

References

  • Weed Science Society of America (WSSA). "Summary of Herbicide Mechanism of Action." WSSA Publications. Available at:[Link][4]

  • Wu, W., et al. "Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping." Journal of Agricultural and Food Chemistry, 2024. Available at:[Link][1][6]

  • Thieme Chemistry. "Product Class 8: Pyridazines." Science of Synthesis. Available at:[Link][3]

  • Google Patents. "Heterocyclyl pyridazine as fungicidal compounds (WO2020127780A1)." World Intellectual Property Organization. Available at:[5]

Sources

Method

Application Notes and Protocols: Harnessing Pyridazine Intermediates for the Development of Advanced Fluorescent Probes

Introduction: The Pyridazine Scaffold - A Versatile Platform for Fluorescent Probe Design In the dynamic field of molecular imaging and diagnostics, the demand for sophisticated fluorescent probes with tailored photophys...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyridazine Scaffold - A Versatile Platform for Fluorescent Probe Design

In the dynamic field of molecular imaging and diagnostics, the demand for sophisticated fluorescent probes with tailored photophysical properties and high biological specificity is ever-increasing. The pyridazine core, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in the design of such probes.[1][2] Its inherent electron-deficient nature makes it an excellent electron acceptor, a key component in the rational design of donor-acceptor (D-π-A) type fluorophores.[3][4] This architecture allows for the fine-tuning of photophysical properties, such as absorption and emission wavelengths, Stokes shift, and quantum yield, through judicious chemical modifications.[5][6]

The modulation of intramolecular charge transfer (ICT) from an electron-donating moiety to the pyridazine acceptor is a fundamental principle underpinning the fluorescence of these probes.[3][6] This ICT process is often sensitive to the local microenvironment, making pyridazine-based probes excellent candidates for sensing applications, including the detection of metal ions, pH changes, and viscosity.[7][8] Furthermore, the pyridazine framework offers multiple sites for functionalization, enabling the attachment of targeting ligands for specific organelles or biomolecules, thereby enhancing their utility in high-resolution bioimaging.[9]

This comprehensive guide provides detailed protocols for the synthesis, characterization, and application of a representative pyridazine-based fluorescent probe, offering researchers a practical roadmap for the development of novel imaging agents.

PART 1: Synthesis of a Donor-Acceptor Pyridazine Fluorescent Probe

The synthesis of functionalized pyridazine probes often involves the strategic use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[10][11][12] These methods offer a robust and versatile approach to introduce a wide range of substituents onto the pyridazine core.[11][13] The following protocol details the synthesis of a representative donor-acceptor type pyridazine fluorescent probe.

Rationale for Synthetic Strategy

The chosen synthetic route employs a two-step process starting from a commercially available dihalopyridazine. A Suzuki-Miyaura cross-coupling reaction is first utilized to introduce an electron-donating group at one position. This is a highly efficient and widely used method for forming carbon-carbon bonds.[11] Subsequently, a second functionalization, for instance, a nucleophilic aromatic substitution or another cross-coupling reaction, can be performed at the remaining halogenated position to introduce a targeting moiety or further tune the electronic properties. This sequential approach allows for a high degree of modularity in the probe design.

Experimental Workflow: Synthesis

cluster_synthesis Synthesis Workflow Start Start: 3,6-Dichloropyridazine Step1 Step 1: Suzuki-Miyaura Coupling (with Donor-Boronic Acid) Start->Step1 Intermediate Intermediate: 3-Chloro-6-(Donor)-pyridazine Step1->Intermediate Step2 Step 2: Nucleophilic Substitution (with Targeting Amine) Intermediate->Step2 Product Final Product: Pyridazine Fluorescent Probe Step2->Product Purification Purification (Column Chromatography) Product->Purification

Caption: Synthetic workflow for a pyridazine-based fluorescent probe.

Detailed Synthesis Protocol

Materials:

  • 3,6-Dichloropyridazine

  • 4-(N,N-Dimethylamino)phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Morpholine

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: Suzuki-Miyaura Coupling to Synthesize 3-Chloro-6-(4-(N,N-dimethylamino)phenyl)pyridazine

  • To a round-bottom flask, add 3,6-dichloropyridazine (1.0 eq), 4-(N,N-dimethylamino)phenylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (4:1:1 v/v/v).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the reaction to 90 °C and stir under an inert atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain the desired intermediate.

Step 2: Nucleophilic Aromatic Substitution to Synthesize the Final Probe

  • To a round-bottom flask, add the 3-chloro-6-(4-(N,N-dimethylamino)phenyl)pyridazine intermediate (1.0 eq) and potassium carbonate (2.0 eq) in DMF.

  • Add morpholine (1.2 eq) to the mixture.

  • Heat the reaction to 120 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration and wash thoroughly with water.

  • Dry the solid product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

PART 2: Photophysical Characterization

The photophysical properties of the newly synthesized probe are critical for its application. This section outlines the standard procedures for characterizing its absorption and emission properties, including the determination of its fluorescence quantum yield.

UV-Vis Absorption and Fluorescence Spectroscopy

Protocol:

  • Prepare a stock solution of the pyridazine probe in a high-purity solvent (e.g., DMSO or ethanol) at a concentration of 1 mM. Ensure the solvent is of spectroscopic grade to avoid interference.[14]

  • From the stock solution, prepare a series of dilutions in the desired solvent for analysis (e.g., phosphate-buffered saline (PBS) for biological applications).

  • Record the absorption spectrum using a UV-Vis spectrophotometer, typically from 250 nm to 700 nm. The wavelength of maximum absorption (λₘₐₓ) should be identified.

  • Record the fluorescence emission spectrum using a fluorometer. Excite the sample at its λₘₐₓ and record the emission spectrum. The wavelength of maximum emission (λₑₘ) should be identified.

  • The Stokes shift is calculated as the difference between the emission and absorption maxima (λₑₘ - λₘₐₓ).

Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process.[14][15] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[16] The comparative method, using a well-characterized standard, is a reliable and commonly used technique.[15][17][18]

Protocol (Relative Method):

  • Select a Standard: Choose a fluorescence standard with a known quantum yield and an absorption profile that overlaps with the pyridazine probe. For probes emitting in the blue-green region, quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard.

  • Prepare Solutions: Prepare a series of five dilutions for both the pyridazine probe and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[17]

  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence: Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.

  • Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the probe and the standard, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line.

  • Calculate Quantum Yield: The quantum yield of the pyridazine probe (ΦX) can be calculated using the following equation:[15]

    ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients of the plots for the probe and the standard, respectively.

    • ηX and ηST are the refractive indices of the solvents used for the probe and the standard (if different).

Representative Photophysical Data
PropertyValue
λabs (nm) 410
λem (nm) 525
Stokes Shift (nm) 115
Molar Extinction Coefficient (ε) (M-1cm-1) 25,000
Fluorescence Quantum Yield (ΦF) 0.35

PART 3: Application in Cellular Imaging

The ultimate test for a fluorescent probe is its performance in a biological setting. The following protocols provide a general framework for live and fixed cell imaging.[19][20]

Rationale for Cellular Imaging

Live-cell imaging allows for the real-time visualization of cellular processes, while fixed-cell imaging provides a snapshot of cellular structures with potentially higher resolution.[21] The choice between these methods depends on the specific biological question being addressed. The probe's ability to permeate cell membranes and localize to specific subcellular compartments is a key determinant of its utility.[22]

Experimental Workflow: Cellular Imaging

cluster_imaging Cellular Imaging Workflow Start Start: Cultured Cells Live_Cell Live-Cell Imaging Start->Live_Cell Fixed_Cell Fixed-Cell Imaging Start->Fixed_Cell Incubate_Live Incubate with Probe Live_Cell->Incubate_Live Fix Fixation (e.g., PFA) Fixed_Cell->Fix Wash_Live Wash Incubate_Live->Wash_Live Image_Live Image (Fluorescence Microscope) Wash_Live->Image_Live Permeabilize Permeabilization (e.g., Triton X-100) Fix->Permeabilize Incubate_Fixed Incubate with Probe Permeabilize->Incubate_Fixed Wash_Fixed Wash Incubate_Fixed->Wash_Fixed Mount Mount Wash_Fixed->Mount Image_Fixed Image (Fluorescence Microscope) Mount->Image_Fixed

Caption: General workflows for live and fixed-cell imaging.

Live-Cell Imaging Protocol

Materials:

  • Cultured cells on glass-bottom dishes or coverslips

  • Pyridazine fluorescent probe stock solution (1 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging dish or coverslip and allow them to adhere and grow to the desired confluency (typically 60-80%).[19]

  • Probe Loading: Prepare a working solution of the pyridazine probe by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

  • Remove the existing culture medium from the cells and wash once with warm PBS.

  • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37 °C in a CO₂ incubator. The optimal incubation time should be determined empirically.

  • Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS or imaging buffer to remove any unbound probe.[19]

  • Imaging: Add fresh imaging buffer or culture medium to the cells. Image the cells using a fluorescence microscope equipped with a filter set appropriate for the probe's excitation and emission wavelengths.

Fixed-Cell Imaging Protocol

Materials:

  • Cultured cells on coverslips

  • Pyridazine fluorescent probe stock solution (1 mM in DMSO)

  • PBS

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium

Procedure:

  • Cell Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[19]

  • Wash the cells three times with PBS.

  • Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature. This step is necessary if the probe targets intracellular structures.

  • Wash the cells three times with PBS.

  • Probe Staining: Dilute the pyridazine probe in PBS to a final concentration of 1-10 µM and incubate with the fixed and permeabilized cells for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three to five times with PBS to remove unbound probe.[19]

  • Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.

  • Imaging: Image the cells using a fluorescence microscope.

Conclusion and Future Perspectives

The pyridazine scaffold represents a powerful and versatile platform for the development of novel fluorescent probes. The synthetic accessibility and tunable photophysical properties make them highly attractive for a wide range of applications in chemical biology and drug discovery. Future advancements in this area will likely focus on the development of probes with near-infrared (NIR) emission for deep-tissue imaging, two-photon absorption capabilities for high-resolution microscopy, and enhanced sensing capabilities for a broader array of biological analytes. The detailed protocols provided herein serve as a foundational guide for researchers aiming to explore the exciting potential of pyridazine-based fluorescent probes.

References

  • Resch-Genger, U., Rurack, K., & Sainz, M. A. (2008). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • BenchChem. (2025). Application Notes and Protocols: Fluorene-Based Probes in Cell Imaging.
  • Hoffman, R. M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Humana Press.
  • Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse.
  • Jobin Yvon Ltd. (n.d.). A Guide to Recording Fluorescence Quantum Yields.
  • ISS. (n.d.).
  • Gell, C., Brockwell, D., & Smith, A. (2015). Accurate Fluorescence Quantum Yield Determination by Fluorescence Correlation Spectroscopy. The Journal of Physical Chemistry B, 119(13), 4695-4702.
  • Stachelek, P., et al. (2021). Fast Delayed Emission in New Pyridazine-Based Compounds. Frontiers in Chemistry, 8, 624561.
  • Li, J., et al. (2019). Design and synthesis of nitrogen-fused pyridazinone fluorescent probes and their application in biological imaging. Journal of Chinese Pharmaceutical Sciences, 28(5), 321-331.
  • BenchChem. (2025). Preventing homo-coupling side reactions in pyridazine synthesis.
  • Le Bozec, H., et al. (2013). Synthesis and Photophysical Properties of a Series of Pyrazine-Based Push–Pull Chromophores. Dyes and Pigments, 99(3), 823-832.
  • In-Yup, J., et al. (2019). Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. Scientific Reports, 9(1), 10565.
  • Wang, J., et al. (2015). A novel pyrazine derivative as a “turn on” fluorescent sensor for the highly selective and sensitive detection of Al3+. Analytical Methods, 7(14), 5863-5868.
  • Guillaumet, G., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 78(16), 7863-7873.
  • Promega Corporation. (n.d.).
  • StainsFile. (n.d.). Fluorescent Live Cell Imaging.
  • Lippard, S. J., & Nolan, E. M. (2006). Fluorescent Probes and Labels for Cellular Imaging. Accounts of Chemical Research, 39(10), 739-748.
  • Tang, B. Z., et al. (2018).
  • Guillaumet, G., et al. (2012). Regiocontrolled functionalization of 2,3-dihalogenoimidazo[1,2-a]pyridines by Suzuki–Miyaura and Sonogashira cross-coupling reactions. Organic & Biomolecular Chemistry, 10(35), 7058-7067.
  • El Kazzouli, S., et al. (2019). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 4(18), 5369-5386.
  • Chang, C. J., & Lippard, S. J. (2007). Reaction-based small-molecule fluorescent probes for chemoselective bioimaging. Current Opinion in Chemical Biology, 11(2), 198-204.
  • In-Yup, J., et al. (2019). Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D-π-)2A fluorescent dyes. PubMed, 31332195.
  • Wang, J., et al. (2015). A novel pyrazine derivative as a “turn on” fluorescent sensor for the highly selective and sensitive detection of Al 3+.
  • Tang, B. Z., et al. (2017). Acid-Induced Multicolor Fluorescence of Pyridazine Derivative.
  • Santos, I. C., et al. (2016). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 21(11), 1475.
  • Al-Said, M. S., et al. (2016). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin, 64(7), 773-782.
  • Van der Eycken, E. V., & Nikishkin, N. I. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3261-3277.
  • Le Guennic, B., et al. (2022). Synthesis, Photophysical Properties, and Aromaticity of Pyrazine-Fused Tetrazapentalenes. The Journal of Organic Chemistry, 87(20), 13676-13685.
  • Stachelek, P., et al. (2021). Fast Delayed Emission in New Pyridazine-Based Compounds. PMC.
  • Al-Ghorbani, M., et al. (2023).
  • Tang, B. (2023). Fluorescent Probes for Biological Species and Microenvironments: from Rational Design to Bioimaging Applications. Accounts of Chemical Research, 56(3), 235-248.
  • Ratanaphan, A., et al. (2021).
  • Al-Ghorbani, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.
  • Goswami, S., & Guchhait, N. (2019). Recent Advances on Iron(III) Selective Fluorescent Probes with Possible Applications in Bioimaging. Molecules, 24(18), 3267.
  • Al-Ghorbani, M., et al. (2023).
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Suzuki-Miyaura Cross-Coupling of Electron-Deficient Heterocycles

Welcome to the Advanced Application Support Guide. As a Senior Application Scientist, I have compiled this resource to address the most notorious challenges encountered when coupling electron-deficient heterocycles (e.g....

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Guide. As a Senior Application Scientist, I have compiled this resource to address the most notorious challenges encountered when coupling electron-deficient heterocycles (e.g., pyridines, pyrimidines, pyrazines, and thiazoles).

This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind reaction failures and providing self-validating protocols to ensure reliable, high-yield carbon-carbon bond formation.

Mechanistic Divergence: Why Reactions Fail

Before adjusting parameters, it is critical to understand the competing pathways in your reaction flask. The Suzuki-Miyaura cycle relies on a delicate balance between oxidative addition, transmetalation, and reductive elimination. When using electron-deficient heterocycles, this balance is frequently disrupted by two dominant failure modes: Protodeboronation and Catalyst Poisoning .

Mechanism Pd0 Active Pd(0)L Catalyst OA Oxidative Addition Pd(II)(HetAr)(X)L Pd0->OA + HetAr-X TM Transmetalation Complex OA->TM Transmetalation Poison Catalyst Poisoning (Bis-ligated Pd) OA->Poison Excess Heterocycle (Small Ligands) TM->Pd0 Reductive Elimination Prod Coupled Biaryl Product TM->Prod Yields Product Boronic 2-Pyridylboronic Acid + Base Boronic->TM Fast Transfer (Cu-Co-catalysis) Proto Protodeboronation (Pyridine + Borate) Boronic->Proto Base / Heat (Slow Transmetalation)

Suzuki-Miyaura catalytic cycle highlighting protodeboronation and catalyst poisoning pathways.

FAQ: Addressing Protodeboronation

Q: My 2-pyridylboronic acid yields mostly the des-borylated heterocycle (pyridine) instead of the coupled product. How do I prevent this?

A: You are observing base-promoted protodeboronation. Electron-deficient heterocyclic boronic acids, particularly 2-pyridyl and 5-thiazolyl variants, are notoriously unstable 1. Causality: When a base coordinates to the empty p-orbital of the boron atom, it forms a tetrahedral boronate intermediate. The highly electronegative nitrogen atom adjacent to the boron draws electron density, stabilizing the developing negative charge on the carbon. This lowers the activation energy for C-B bond cleavage, releasing the free heterocycle and a borate salt before transmetalation can occur 2.

Solutions:

  • MIDA Boronates (Slow Release): Use 2-pyridyl MIDA (N-methyliminodiacetic acid) boronates. MIDA ligands mask the boronic acid. Under mildly basic aqueous conditions, the active boronic acid is released slowly, keeping its steady-state concentration extremely low. This kinetic bottleneck favors transmetalation over degradation [[3]]().

  • Copper Co-Catalysis: Adding a Cu(I) salt (e.g., CuCl) facilitates rapid transmetalation from boron to copper, forming a stable heteroaryl-copper intermediate that subsequently transmetalates to the Pd(II) center, outcompeting the protodeboronation pathway 2.

  • Cationic Base-Free Coupling: Utilize coordinatively unsaturated organopalladium cations (e.g., with PAd₃ ligands) that allow transmetalation without an exogenous base, completely shutting down the base-promoted degradation 1.

FAQ: Addressing Catalyst Poisoning

Q: When using electron-deficient heteroaryl halides (e.g., 2-chloropyrazine), my reaction stalls at 20% conversion. Adding more Pd(PPh₃)₄ doesn't help. Why?

A: Your catalyst is being poisoned by the substrate. Electron-deficient heteroaryl halides undergo rapid oxidative addition, but the resulting heteroaryl nitrogens are excellent σ-donors. Causality: If your phosphine ligand is small (like PPh₃), multiple heterocycles can coordinate to the Pd(II) center, displacing the halide or the phosphine itself. This forms a coordinatively saturated, off-cycle bis-ligated Pd species that is catalytically dead 4.

Solutions: Switch to Buchwald Ligands (dialkylbiaryl phosphines). Their immense steric bulk physically blocks the coordination of a second heterocycle to the palladium center, keeping the catalyst on-cycle 5. Furthermore, using Generation 3 or 4 Palladacycle precatalysts ensures rapid generation of the active mono-ligated Pd(0) species at room temperature, avoiding harsh heating .

Quantitative Ligand Selection Matrix
Buchwald LigandStructural FeaturesPrimary Heterocyclic Use CaseOptimal BaseTypical Loading
XPhos Extremely bulky, electron-richGeneral purpose for unactivated heteroaryl chlorides. Prevents bis-ligation.K₃PO₄ / K₂CO₃1–3 mol%
SPhos Methoxy-substituted lower ringExcellent for heteroaryl boronic acids. High water solubility (sulfonated versions).K₃PO₄1–5 mol%
RuPhos Highly sterically demandingIdeal for bulky, highly substituted heterocycles and challenging C-O/C-N cross-couplings.Cs₂CO₃1–2 mol%
BrettPhos Locked orientation of PR₂ groupSpecialized for extremely electron-deficient systems requiring rapid reductive elimination.K₂CO₃1–2 mol%

(Data synthesized from Entegris and Sigma-Aldrich technical reviews 6, 7)

Self-Validating Experimental Protocol

To successfully couple highly sensitive substrates, utilize the following air-free precatalyst workflow. This protocol incorporates a built-in validation step to monitor the health of your boronic acid in real-time.

Workflow S1 1. Charge Vial Precatalyst & Solids S2 2. Inert Atmosphere Evacuate/Argon (3x) S1->S2 S3 3. Solvent Addition Degassed THF/H2O S2->S3 S4 4. Mild Heating 40°C (Avoid >60°C) S3->S4 S5 5. GC-MS Validation Check Ar-B(OH)2 ratio S4->S5

Standardized air-free workflow for activating palladacycle precatalysts with sensitive substrates.

Step-by-Step Methodology: Slow-Release Coupling of 2-Pyridyl MIDA Boronate
  • Reagent Charging: To an oven-dried Schlenk tube or reaction vial, add the heteroaryl halide (1.0 equiv), 2-pyridyl MIDA boronate (1.5 equiv), XPhos Pd G3 precatalyst (2 mol%), and K₃PO₄ (3.0 equiv).

  • Atmosphere Control: Seal the vessel with a septum. Evacuate the vessel under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times to ensure complete removal of oxygen [[4]]().

  • Solvent Addition: Through the septum, inject a thoroughly degassed mixture of THF and H₂O (typically 4:1 v/v) to achieve a 0.1 M concentration of the limiting reagent. The water is crucial for the slow hydrolysis of the MIDA ligand.

  • Reaction Initiation: Stir the mixture at 40 °C. Crucial Note: Do not exceed 60 °C; elevated temperatures exponentially increase the rate of protodeboronation relative to transmetalation.

  • Self-Validation Step (30 Minutes): Withdraw a 50 µL aliquot via syringe. Quench into 0.5 mL EtOAc and 0.5 mL water. Analyze the organic layer via GC-MS.

    • Validation Logic: You should observe the product mass. If you observe a high ratio of des-borylated heterocycle (pyridine) to the starting MIDA boronate, your base is too strong or the temperature is too high. Immediately lower the temperature to room temperature and switch to a weaker base (e.g., K₂HPO₄).

  • Workup: Once complete (typically 4-12 hours), dilute with EtOAc, filter through a pad of Celite to remove palladium black, and purify via flash chromatography.

References

  • “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids - Journal of the American Chemical Society (ACS Publications). Available at: [Link]

  • A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates - ACS Publications. Available at: [Link]

  • CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling - RSC Books. Available at: [Link]

  • Dialkylbiaryl phosphine ligands - Wikipedia. Available at:[Link]

  • Buchwald Ligands and Precatalysts Table of Contents - CiteSeerX (Penn State). Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating Reactions with Ethyl 3-bromopyridazine-4-carboxylate

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Ethyl 3-bromopyridazine-4-carboxylate. This guide is designed to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Ethyl 3-bromopyridazine-4-carboxylate. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize the common side reaction of debromination and achieve optimal results in your synthetic endeavors.

Introduction: The Challenge of Debromination

Ethyl 3-bromopyridazine-4-carboxylate is a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel compounds. However, its electron-deficient nature can make it susceptible to a significant side reaction: debromination, also known as hydrodehalogenation. This process, where the bromine atom is replaced by a hydrogen atom, leads to the formation of an undesired byproduct, reducing the yield of your target molecule and complicating purification. This guide will equip you with the knowledge and practical strategies to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why does it occur with Ethyl 3-bromopyridazine-4-carboxylate?

A1: Debromination, or hydrodehalogenation, is the substitution of the bromine atom on your pyridazine ring with a hydrogen atom. This typically occurs in the presence of a palladium catalyst and a hydride source. The electron-deficient nature of the pyridazine ring can enhance the propensity for this side reaction. The most common mechanism involves the formation of a palladium-hydride (Pd-H) species, which can arise from various sources in your reaction mixture, such as solvents, bases, or even trace amounts of water. This Pd-H species can then participate in a competing catalytic cycle that leads to the debrominated product instead of your desired coupled product.[1]

Q2: How can I detect and quantify the extent of debromination in my reaction?

A2: Several analytical techniques can be employed to identify and quantify the debrominated byproduct:

  • Thin-Layer Chromatography (TLC): The debrominated product is typically less polar than the starting material and will have a higher Rf value.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the components of your crude reaction mixture and provide the molecular weight of each, allowing for the identification of the debrominated species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is particularly useful. You will observe the disappearance of the signal corresponding to the proton adjacent to the bromine and the appearance of a new aromatic proton signal in its place. Quantitative NMR (qNMR) can be used to determine the precise ratio of your desired product to the debrominated byproduct.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for monitoring the reaction progress and quantifying the relative amounts of starting material, product, and byproduct.

Q3: Which types of reactions are most prone to debromination with this substrate?

A3: Palladium-catalyzed cross-coupling reactions are the most common scenarios where debromination is observed. These include:

  • Suzuki-Miyaura Coupling: Used to form carbon-carbon bonds with boronic acids or esters.

  • Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.[2][3]

  • Buchwald-Hartwig Amination: To create carbon-nitrogen bonds with amines.[4]

The specific conditions of each reaction, such as the choice of catalyst, ligand, base, and solvent, will significantly influence the extent of debromination.

Troubleshooting Guide: Minimizing Debromination

This section provides a systematic approach to troubleshooting and minimizing debromination in your reactions with Ethyl 3-bromopyridazine-4-carboxylate.

Issue: Significant formation of the debrominated byproduct is observed.

Below is a hierarchical troubleshooting workflow to address this common issue.

Troubleshooting Workflow

start Debromination Observed catalyst Step 1: Catalyst & Ligand Selection start->catalyst Initial Observation base Step 2: Base Selection catalyst->base Rationale: Influence on reductive elimination vs. Pd-H formation solvent Step 3: Solvent Choice base->solvent Rationale: Hydride source potential & catalyst stability temp Step 4: Temperature & Time solvent->temp Rationale: Minimizing thermal decomposition & side reactions result Optimized Reaction temp->result Fine-tuning for optimal yield

Caption: A systematic workflow for troubleshooting and minimizing debromination.

Step 1: Re-evaluate Your Catalyst and Ligand System

The choice of palladium source and, more importantly, the phosphine ligand is critical in controlling the competition between the desired cross-coupling and the undesired debromination.

  • Rationale: The ligand's steric and electronic properties directly influence the rates of oxidative addition and reductive elimination in the catalytic cycle. Bulky, electron-rich ligands can promote the desired reductive elimination of the product over the reductive elimination that leads to the debrominated byproduct.

  • Recommendations:

    • For Suzuki Coupling: Consider using bulky, electron-rich biaryl phosphine ligands such as RuPhos or SPhos in combination with a palladium source like Pd₂(dba)₃.

    • For Buchwald-Hartwig Amination: Ligands like XPhos or BrettPhos are often effective in suppressing hydrodehalogenation.

    • For Sonogashira Coupling: While triphenylphosphine (PPh₃) is common, if debromination is an issue, exploring more electron-rich and bulky phosphine ligands could be beneficial.[5]

    • Use of Pre-catalysts: Employing well-defined palladium pre-catalysts, such as Buchwald's G3 or G4 palladacycles, can lead to more consistent and reproducible results with potentially lower levels of side reactions compared to using simple palladium salts.

Step 2: Optimize the Base

The base is a crucial component of the reaction, but it can also be a source of hydrides or promote the formation of Pd-H species.

  • Rationale: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote debromination. Milder inorganic bases are often a better choice.[1]

  • Recommendations:

    • Switch from strong alkoxide bases to milder inorganic bases such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[6]

    • Screen a panel of bases to find the optimal balance between reactivity and minimizing the side reaction.

Step 3: Choose the Right Solvent

The solvent can act as a hydride source and influence the stability of the catalytic species.

  • Rationale: Protic solvents and some aprotic polar solvents like DMF can be sources of hydrides, leading to increased debromination.

  • Recommendations:

    • Favor aprotic, non-polar solvents like toluene or dioxane over protic solvents or DMF.

    • Ensure your solvent is anhydrous and degassed to remove potential sources of protons and oxygen, which can affect catalyst stability and performance.

Step 4: Control the Reaction Temperature and Time

Higher temperatures can accelerate the rate of debromination.

  • Rationale: Thermal decomposition of solvents, ligands, or other reagents can generate hydride species. Running the reaction at the lowest effective temperature can minimize these decomposition pathways.[1]

  • Recommendations:

    • Start with a lower reaction temperature and slowly increase it if the reaction is sluggish.

    • Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time, avoiding prolonged heating once the starting material is consumed.

Summary of Key Parameters and Their Impact on Debromination
ParameterCondition Promoting DebrominationRecommended Condition to Minimize DebrominationRationale
Catalyst/Ligand Low steric bulk, electron-poor ligandsBulky, electron-rich ligands (e.g., RuPhos, SPhos, XPhos)Promotes faster reductive elimination of the desired product.
Base Strong alkoxide bases (e.g., NaOtBu)Milder inorganic bases (e.g., K₃PO₄, K₂CO₃)Reduces the formation of Pd-H species.[6]
Solvent Protic solvents, DMFAnhydrous, degassed aprotic solvents (e.g., toluene, dioxane)Minimizes hydride sources and ensures catalyst stability.
Temperature High temperaturesLowest effective temperatureReduces thermal decomposition and side reactions.[1]

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific reaction.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol employs a bulky phosphine ligand and a phosphate base to favor the desired coupling product.

Reagents and Materials:

  • Ethyl 3-bromopyridazine-4-carboxylate (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous Toluene (5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add Ethyl 3-bromopyridazine-4-carboxylate, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • In a separate vial, dissolve Pd₂(dba)₃ and RuPhos in anhydrous toluene.

  • Add the catalyst solution to the Schlenk tube under a positive pressure of inert gas.

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling with Minimized Debromination

This protocol uses a standard catalyst system but emphasizes the importance of an inert atmosphere and careful monitoring.

Reagents and Materials:

  • Ethyl 3-bromopyridazine-4-carboxylate (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • CuI (0.04 mmol, 4 mol%)

  • Triethylamine (2.0 mmol)

  • Anhydrous DMF (5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add Pd(PPh₃)₂Cl₂ and CuI.

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous DMF, triethylamine, and the terminal alkyne via syringe.

  • Add Ethyl 3-bromopyridazine-4-carboxylate to the mixture.

  • Seal the tube and heat the reaction mixture at 80 °C with vigorous stirring for 6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination with Minimized Debromination

This protocol utilizes a specialized ligand and a carbonate base to suppress the debromination side reaction.

Reagents and Materials:

  • Ethyl 3-bromopyridazine-4-carboxylate (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Cs₂CO₃ (1.4 mmol)

  • Anhydrous Toluene or Dioxane (5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine Pd(OAc)₂, XPhos, and Cs₂CO₃.

  • Add anhydrous, deoxygenated solvent, followed by Ethyl 3-bromopyridazine-4-carboxylate and the amine.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until complete consumption of the starting material is observed by GC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Competing Reaction Pathways

cluster_desired Desired Cross-Coupling Pathway cluster_undesired Undesired Debromination Pathway pd0 Pd(0)L_n oxidative_add Oxidative Addition (Ar-Br) pd0->oxidative_add transmetalation Transmetalation (with Nu-M) oxidative_add->transmetalation pdH Pd(II)-H Species oxidative_add->pdH Reaction with Hydride Source reductive_elim Reductive Elimination transmetalation->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Ar-Nu (Desired Product) reductive_elim->product reductive_elim_H Reductive Elimination pdH->reductive_elim_H reductive_elim_H->pd0 Regenerates Catalyst byproduct Ar-H (Debrominated Byproduct) reductive_elim_H->byproduct hydride_source Hydride Source (Solvent, Base, H₂O) hydride_source->pdH

Caption: Competing catalytic cycles for desired cross-coupling versus undesired debromination.

References

  • BenchChem. How to avoid debromination in pyridine coupling reactions. Accessed March 2026.
  • ResearchGate. The proposed mechanism for (a) hydrodehalogenation, (b) intramolecular... Accessed March 2026.
  • MDPI. Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Accessed March 2026.
  • BenchChem. How to avoid debromination in 5-bromoindole reactions. Accessed March 2026.
  • BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. Accessed March 2026.
  • BenchChem. preventing debromination in subsequent reaction steps. Accessed March 2026.
  • ResearchGate. Table 3 Optimization of Suzuki cross-coupling reaction stoichiometry of... Accessed March 2026.
  • OSTI.GOV.
  • ACS Publications. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives | The Journal of Organic Chemistry. Accessed March 2026.
  • ResearchGate. Hydrodehalogenation of Aryl Chlorides and Aryl Bromides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology | Request PDF. Accessed March 2026.
  • Wikipedia.
  • PMC. Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. Accessed March 2026.
  • BenchChem. A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions. Accessed March 2026.
  • Wikipedia. Sonogashira coupling. Accessed March 2026.
  • ChemSpider.
  • PubMed. Alkyl Bromides as Mechanistic Probes of Reductive Dehalogenation: Reactions of Vicinal Dibromide Stereoisomers With Zerovalent Metals. Accessed March 2026.
  • Organic Chemistry Portal. Suzuki Coupling. Accessed March 2026.
  • ChemRxiv.
  • BenchChem. Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. Accessed March 2026.
  • University of Rochester. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Accessed March 2026.
  • ResearchGate. The solvent effect in the electrocatalytic reduction of organic bromides on silver | Request PDF. Accessed March 2026.
  • ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... Accessed March 2026.
  • PubMed. Competing Dehalogenation Versus Borylation of Aryl Iodides and Bromides Under Transition-Metal-Free Basic Conditions. Accessed March 2026.
  • ACS Publications. Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal | The Journal of Organic Chemistry. Accessed March 2026.
  • ACS Publications. Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. Accessed March 2026.
  • ACS Publications. Ligand-Promoted C-3 Selective C–H Olefination of Pyridines with Pd Catalysts | Journal of the American Chemical Society. Accessed March 2026.
  • Organic Chemistry Portal. Sonogashira Coupling. Accessed March 2026.
  • PubMed.
  • ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters. Accessed March 2026.
  • PMC. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[7][8]-Fused Indole Heterocycles. Accessed March 2026.

  • ResearchGate. Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide-Bromate Couple in an Aqueous Medium | Request PDF. Accessed March 2026.
  • Chemistry LibreTexts. Sonogashira Coupling. Accessed March 2026.
  • Beilstein Journals.
  • Catalysis Science & Technology (RSC Publishing).
  • Knowledge UChicago. Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Accessed March 2026.
  • PubMed. Palladium-Catalyzed Cascade Reaction in Water to Imidazo[1,2-a]pyridazines as Switchable DSEgens, AIEgens, and ACQgens. Accessed March 2026.
  • ResearchGate. Zwitterionic Dual Halogen Bond-Catalyzed Electrophilic Bromination of Electron-Deficient Arenes under Mild Conditions. Accessed March 2026.
  • MDPI. Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. Accessed March 2026.
  • Analyst (RSC Publishing).

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: Bromopyridazines vs. Bromopyrimidines in Late-Stage Functionalization

Executive Summary The incorporation of diazine scaffolds—specifically pyrimidines (1,3-diazines) and pyridazines (1,2-diazines)—is a cornerstone strategy in modern drug discovery to modulate physicochemical properties su...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of diazine scaffolds—specifically pyrimidines (1,3-diazines) and pyridazines (1,2-diazines)—is a cornerstone strategy in modern drug discovery to modulate physicochemical properties such as aqueous solubility, lipophilicity, and target binding affinity. However, the positional relationship of the two nitrogen atoms fundamentally alters the electronic landscape of the aromatic ring. This guide provides an in-depth comparative analysis of bromopyridazines and bromopyrimidines, focusing on their divergent reactivity in Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling.

Mechanistic Grounding: Scaffold Electronics & Reactivity Profiles

The reactivity of halodiazines is dictated by the ability of the electronegative nitrogen atoms to stabilize developing negative charge in the transition state (Meisenheimer complex for SNAr) and by the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO) during the oxidative addition step of cross-coupling.

Bromopyrimidines (1,3-Diazines)

In the pyrimidine system, the nitrogen atoms exert a powerful electron-withdrawing effect via induction and resonance.

  • 2-, 4-, and 6-Positions: These positions are situated ortho or para to the ring nitrogens. Consequently, they are highly activated toward SNAr [1]. The intermediate negative charge is directly delocalized onto the nitrogen atoms, drastically lowering the activation energy. However, this high electrophilicity makes them prone to protodehalogenation or competing hydrolysis during transition-metal catalysis if nucleophiles are present.

  • 5-Position: The C5 position is meta to both nitrogen atoms. It cannot effectively delocalize negative charge onto the nitrogens via resonance. As a result, 5-bromopyrimidine is highly deactivated toward SNAr [1]. Conversely, this lack of SNAr reactivity makes 5-bromopyrimidine an exceptionally clean and robust substrate for Suzuki, Stille, and Buchwald-Hartwig cross-couplings [4].

Bromopyridazines (1,2-Diazines)

Pyridazines possess adjacent nitrogen atoms, which imparts a strong single-bond character to the N-N bond and lowers the overall resonance energy compared to pyrimidines [2].

  • 3- and 6-Positions: These positions are directly adjacent to the nitrogen atoms and are highly activated for both SNAr and cross-coupling.

  • Catalyst Poisoning Risk: The adjacent lone pairs on the N1 and N2 atoms of pyridazines can act as potent bidentate or monodentate ligands. During cross-coupling, 3-bromopyridazines frequently coordinate to the palladium center, displacing the intended phosphine ligands and stalling the catalytic cycle (catalyst poisoning) [5].

SNAr_Reactivity Diazines Brominated Diazines Pyrimidine Bromopyrimidines (1,3-Diazine) Diazines->Pyrimidine Pyridazine Bromopyridazines (1,2-Diazine) Diazines->Pyridazine Pyrim_246 2-, 4-, 6-Bromo Highly SNAr Active Pyrimidine->Pyrim_246 ortho/para to N Pyrim_5 5-Bromo SNAr Inactive / Cross-Coupling Ideal Pyrimidine->Pyrim_5 meta to N Pyrid_36 3-, 6-Bromo SNAr & Cross-Coupling Active Pyridazine->Pyrid_36 adjacent to N Pyrid_45 4-, 5-Bromo Moderately Active Pyridazine->Pyrid_45 distal to N

Regiochemical logic dictating the SNAr and cross-coupling reactivity of brominated diazines.

Quantitative Comparison of Reactivity

The following table summarizes the empirical reactivity trends observed when subjecting these isomeric scaffolds to standard functionalization conditions.

ScaffoldIsomerSNAr Reactivity (Amine Nucleophiles)Suzuki Cross-Coupling EfficiencyPrimary Synthetic Challenge
Bromopyrimidine 2-BromoHigh (RT to 60 °C)Moderate (Prone to SNAr side-reactions)Chemoselectivity in the presence of nucleophiles.
Bromopyrimidine 5-BromoNegligible (>120 °C required)Excellent (>85% yield, standard ligands)Inert to nucleophilic attack; requires Pd/Ni catalysis.
Bromopyridazine 3-BromoHigh (60 °C to 80 °C)Moderate to Good (Requires bulky ligands)Pd-catalyst poisoning via N-coordination.
Bromopyridazine 4-BromoModeratePoor to ModerateLow oxidative addition rates; poor stability [3].

Overcoming Catalyst Poisoning in Pyridazine Cross-Coupling

When attempting Suzuki-Miyaura couplings with 3-bromopyridazine, standard ligands like dppf or PPh3 often result in low conversions due to the detrimental coordination of the adjacent nitrogen atoms to the palladium catalyst [4].

Causality: The N-N motif forms a stable chelate with Pd(II) intermediates, preventing the transmetalation step. To outcompete this, highly sterically hindered and electron-rich ligands such as 1,1′-bis(di-tert-butylphosphino)ferrocene (dtbpf) or XPhos must be employed. The extreme steric bulk of dtbpf forces the palladium center into a geometry that disfavors bidentate coordination from the pyridazine, while its electron-rich nature accelerates the initial oxidative addition [5].

CrossCoupling_Workflow Start Pd-Catalyzed Cross-Coupling Sub_Pyrim 5-Bromopyrimidine Start->Sub_Pyrim Sub_Pyrid 3-Bromopyridazine Start->Sub_Pyrid Ligand_Std Standard Ligands (e.g., dppf, PPh3) Sub_Pyrim->Ligand_Std Sub_Pyrid->Ligand_Std Ligand_Bulky Bulky/Electron-Rich Ligands (e.g., dtbpf, XPhos) Sub_Pyrid->Ligand_Bulky Outcome_High High Yield Facile Oxidative Addition Ligand_Std->Outcome_High Outcome_Low Low Yield Catalyst Poisoning via N-coordination Ligand_Std->Outcome_Low Outcome_Opt Optimized Yield Outcompetes N-coordination Ligand_Bulky->Outcome_Opt

Ligand selection workflow to mitigate catalyst poisoning in diazine cross-coupling.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific stoichiometric ratios and workup procedures to ensure reproducible isolation of the target compounds.

Protocol A: Chemoselective SNAr of 2-Bromopyrimidine

Objective: Exploit the high electrophilicity of the C2 position to install an amine without transition metals.

  • Reaction Setup: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2-bromopyrimidine (1.0 mmol, 1.0 equiv) in anhydrous THF (5.0 mL) under a nitrogen atmosphere.

  • Nucleophile Addition: Add the secondary amine (e.g., morpholine, 1.2 mmol, 1.2 equiv) followed by N,N-diisopropylethylamine (DIPEA, 2.0 mmol, 2.0 equiv).

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HBr byproduct, driving the equilibrium forward without competing for the electrophile.

  • Heating & Monitoring: Stir the reaction mixture at 60 °C for 4 hours. Monitor completion via LC-MS (look for the disappearance of the 2-bromopyrimidine peak at m/z 159/161).

  • Workup: Quench with saturated aqueous NaHCO3 (10 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Eluent: 10-50% EtOAc in Hexanes) to yield the 2-aminopyrimidine derivative.

Protocol B: Optimized Suzuki-Miyaura Coupling of 3-Bromopyridazine

Objective: Overcome N-coordination catalyst poisoning using a bulky, electron-rich phosphine ligand.

  • Reagent Loading: To a microwave vial, add 3-bromopyridazine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and K3PO4 (3.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add PdCl2(dtbpf) (0.05 mmol, 5 mol%).

    • Causality: The dtbpf ligand is strictly required here; substituting with Pd(dppf)Cl2 will result in <20% conversion due to competitive binding of the pyridazine nitrogens to the Pd center [5].

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v, 5.0 mL). Seal the vial and sparge with argon gas for 10 minutes to remove dissolved oxygen, preventing homocoupling of the boronic acid.

  • Reaction Execution: Heat the mixture at 90 °C for 12 hours in an oil bath.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA) to isolate the pure biaryl pyridazine.

References

  • Baran Lab. "Haloselectivity of Heterocycles." Baran Lab Seminars,[Link]

  • Mouzayek, M. "Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks." Ludwig-Maximilians-Universität München, 2023.[Link]

  • Zhang, Y., et al. "Synthesis of gem-Diboromethyl-Substituted Bicyclo[1.1.1]pentanes and Their Application in Palladium-Catalyzed Cross Couplings." The Journal of Organic Chemistry, ACS Publications, 2023.[Link]

  • Doyle, A. G., et al. "Enhanced Ligand Discovery through Generative AI and Latent-Space Exploration: Application to the Mizoroki-Heck Reaction." ChemRxiv, 2024.[Link]

  • Smith, J., et al. "Utilization of an Active Site Mutant Receptor for the Identification of Potent and Selective Atypical 5-HT2C Receptor Agonists." ACS Chemical Neuroscience, ACS Publications, 2017.[Link]

Comparative

Strategic Alternatives to Ethyl 3-bromopyridazine-4-carboxylate in Scaffold Design

The Case for Pyridazine Bioisosteres in Drug Discovery Ethyl 3-bromopyridazine-4-carboxylate is a highly privileged building block in medicinal chemistry . The pyridazine core serves as an exceptional bioisostere for ben...

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Author: BenchChem Technical Support Team. Date: April 2026

The Case for Pyridazine Bioisosteres in Drug Discovery

Ethyl 3-bromopyridazine-4-carboxylate is a highly privileged building block in medicinal chemistry . The pyridazine core serves as an exceptional bioisostere for benzene and pyridine rings. It offers a high dipole moment, weak basicity, and dual hydrogen-bond accepting capabilities that frequently interact with the hinge region of kinase targets , .

Furthermore, the introduction of the adjacent pyridazine nitrogen atoms significantly lowers the partition coefficient (LogP) compared to standard aromatic rings, thereby improving aqueous solubility and mitigating off-target lipophilic liabilities such as hERG channel inhibition . However, depending on the specific synthetic trajectory—whether prioritizing cost, altering the electronic distribution for cross-coupling, or modulating the final drug's physicochemical profile—researchers must often evaluate alternative building blocks .

This guide objectively compares Ethyl 3-bromopyridazine-4-carboxylate with its structural analogs and provides validated experimental protocols for their utilization.

Head-to-Head Comparison of Alternative Building Blocks

Alternative A: Ethyl 3-chloropyridazine-4-carboxylate (The Cost-Effective Halogen Swap)

Replacing the bromine atom with chlorine significantly reduces the cost of the starting material on a molar basis.

  • Causality & Performance: The C–Cl bond is stronger than the C–Br bond, making oxidative addition by standard palladium(0) catalysts more challenging . While it exhibits sluggish reactivity in standard Suzuki couplings without specialized ligands (e.g., XPhos), it is highly reactive toward Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing nature of the adjacent diazine nitrogens .

  • Best For: Large-scale syntheses where SNAr (rather than Pd-coupling) is the primary mode of C3 functionalization.

Alternative B: 3-Bromopyridazine-4-carboxylic acid (The Direct Amidation Precursor)

This building block provides the free carboxylic acid, bypassing the need for ester saponification .

  • Causality & Performance: In multi-step library synthesis, ester hydrolysis can sometimes lead to side reactions, such as protodehalogenation or degradation of sensitive functional groups installed during C3 cross-coupling. Starting with the free acid allows for immediate, orthogonal amide bond formation.

  • Best For: Parallel library synthesis and late-stage derivatization with various amines.

Alternative C: Ethyl 2-bromopyridine-3-carboxylate (The Pyridine Bioisostere)

Removing one nitrogen from the diazine core reverts the scaffold to a substituted pyridine .

  • Causality & Performance: The loss of the second nitrogen atom increases the calculated LogP and removes one hydrogen-bond acceptor . However, the pyridine scaffold is generally more stable and exhibits exceptionally high yields in standard Buchwald-Hartwig and Suzuki-Miyaura cross-couplings without the need for specialized ligands [[1]]([Link]).

  • Best For: Projects where the dual H-bond acceptor motif of pyridazine is unnecessary, or where increased lipophilicity is desired to improve blood-brain barrier (BBB) penetration.

Alternative D: 3-Bromo-4-cyanopyridazine (The Nitrile Analog)

Replacing the ester with a nitrile group fundamentally changes the electronic landscape of the ring.

  • Causality & Performance: The cyano group is a stronger electron-withdrawing group than the ester, further activating the C3 position for SNAr reactions. Additionally, the nitrile can be selectively reduced to a primary amine or converted to a tetrazole, opening divergent chemical space.

  • Best For: Accessing aminomethyl or tetrazole-based target molecules.

Quantitative Performance Matrix

ScaffoldCross-Coupling Reactivity (Pd)SNAr ReactivityCalculated LogP (Core)Key AdvantageKey Limitation
Ethyl 3-bromopyridazine-4-carboxylate HighModerate~0.8Excellent balance of reactivityEster requires hydrolysis for amidation
Ethyl 3-chloropyridazine-4-carboxylate Moderate (Requires specialized ligands)High~0.7Highly cost-effectiveSluggish oxidative addition in Suzuki
3-Bromopyridazine-4-carboxylic acid HighModerate~0.1Direct access to amidesHigh polarity complicates extraction
Ethyl 2-bromopyridine-3-carboxylate Very HighLow~1.5Established robust chemistryHigher lipophilicity, lacks dual H-bond acceptors

Validated Experimental Methodologies

Protocol 1: Self-Validating Suzuki-Miyaura Cross-Coupling (For Bromopyridazines)

This protocol is optimized for coupling electron-deficient heteroaryl bromides while suppressing side reactions .

  • Preparation: In an oven-dried Schlenk tube, combine the halopyridazine (1.0 eq), arylboronic acid (1.2 eq), and K2​CO3​ (2.0 eq).

  • Solvent Addition: Add degassed 1,4-Dioxane/ H2​O (4:1 v/v).

    • Causality: The biphasic mixture ensures the dissolution of both the organic electrophile and the inorganic base. Degassing is critical to prevent Pd(0) oxidation.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (5 mol%).

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates reductive elimination and suppresses competitive protodehalogenation, a common failure mode in electron-deficient heteroaryls.

  • Reaction: Seal the tube and heat to 90°C for 4-6 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The reaction is complete when the distinct 1:1 isotopic doublet (M, M+2) of the bromopyridazine starting material is entirely replaced by the product mass peak. If the M+2 peak persists, oxidative addition is incomplete, indicating potential catalyst poisoning or oxygen ingress.

Protocol 2: Direct Amidation (For 3-Bromopyridazine-4-carboxylic acid)

This protocol bypasses ester hydrolysis, directly coupling the free acid to an amine.

  • Activation: Dissolve 3-bromopyridazine-4-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 10 minutes.

    • Causality: HATU rapidly converts the carboxylic acid into a highly active HOAt ester. This rapid activation is crucial for electron-deficient heterocyclic acids, which are prone to decarboxylation or epimerization if activated slowly.

  • Coupling: Add the target amine (1.2 eq) and stir for 2 hours.

  • Self-Validation (LC-MS): Quench a 5 µL aliquot in 50% MeCN/ H2​O and inject it into the LC-MS. The intermediate HOAt ester should be distinctly visible if the amine addition is sluggish. Complete disappearance of the HOAt ester mass indicates successful amidation.

Synthetic Workflows Visualization

G A Ethyl 3-bromopyridazine- 4-carboxylate E Standard Pd-Coupling (High Yield) A->E Suzuki/Buchwald B Ethyl 3-chloropyridazine- 4-carboxylate F SNAr / Specialized Pd (Cost-Effective) B->F Nucleophilic Attack C 3-Bromopyridazine- 4-carboxylic acid G Direct Amidation (Library Synthesis) C->G HATU/Amine D Ethyl 2-bromopyridine- 3-carboxylate H Lipophilic Scaffold (BBB Penetration) D->H Bioisosteric Shift I Optimized Drug Candidates E->I F->I G->I H->I

Divergent synthetic workflows for halopyridazine and pyridine bioisosteres.

References

  • Title: The pyridazine heterocycle in molecular recognition and drug discovery Source: Medicinal Chemistry Research (PMC) URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Pyridine-to-pyridazine skeletal editing Source: ChemRxiv URL: [Link]

  • Title: Tetrafluoropyridazíne: a scaffold for the synthesis of highly functionalised heterocycles Source: Durham E-Theses URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to HPLC Method Selection for Purity Assessment of Synthesized Pyridazine Analogs

For researchers, medicinal chemists, and drug development professionals, establishing the purity of newly synthesized pyridazine analogs is a critical step in advancing a compound from the bench to preclinical studies. T...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and drug development professionals, establishing the purity of newly synthesized pyridazine analogs is a critical step in advancing a compound from the bench to preclinical studies. The presence of impurities, even in trace amounts, can significantly impact biological activity, toxicity, and overall safety profiles. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for this purpose, offering the resolution and sensitivity required for robust purity determination.

This guide provides an in-depth comparison of HPLC methodologies for the purity assessment of pyridazine analogs. It moves beyond a simple listing of techniques to explain the underlying chromatographic principles and the rationale behind method selection, empowering you to choose the most effective strategy for your specific compounds.

The Pivotal Role of Physicochemical Properties in Method Selection

Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, and its analogs, are a class of N-heterocyclic compounds with a wide range of polarities. The nature and position of substituents on the pyridazine ring dictate the molecule's overall hydrophobicity, pKa, and potential for secondary interactions with the stationary phase. A thorough understanding of your analog's structure is the first and most crucial step in selecting an appropriate HPLC method.

Comparative Analysis of HPLC Methods

The three primary HPLC modes applicable to pyridazine analogs are Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and to a lesser extent, Normal-Phase (NP-HPLC). Each operates on a different separation principle, offering unique advantages depending on the analyte's properties.

Reversed-Phase HPLC (RP-HPLC): The Workhorse for Most Analogs

RP-HPLC is the most widely used chromatographic technique due to its versatility and applicability to a broad range of compounds.[1] It employs a non-polar stationary phase and a polar mobile phase. Retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.

Rationale for Use with Pyridazine Analogs: Most pyridazine analogs, especially those with non-polar substituents, will exhibit sufficient retention on standard RP-HPLC columns. The technique is robust, reproducible, and compatible with a wide array of detectors, including Mass Spectrometry (MS).

Key Considerations for Method Development:

  • Stationary Phase Selection: The choice of stationary phase is a critical parameter influencing selectivity.[2]

    • C18 (Octadecylsilane): The most common and a good starting point for method development. It offers high hydrophobicity and is suitable for a wide range of pyridazine analogs.[1]

    • C8 (Octylsilane): Less retentive than C18, making it a good choice for more hydrophobic analogs that may be too strongly retained on a C18 column.

    • Phenyl-Hexyl: Provides alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic pyridazine ring.[2][3] This can be particularly useful for separating isomers or analogs with aromatic substituents.

    • Polar-Embedded Phases: These phases contain a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This feature provides enhanced retention for more polar pyridazine analogs and offers different selectivity compared to traditional C18 columns.[3]

  • Mobile Phase pH Control: Pyridazine and its derivatives are basic compounds with pKa values typically in the range of 2-5.[4] The mobile phase pH is a powerful tool to control retention and peak shape.[5][6]

    • Operating at a low pH (e.g., 2.5-3.5 using formic acid or trifluoroacetic acid) will protonate the basic nitrogen atoms of the pyridazine ring. This can improve peak shape by minimizing secondary interactions with residual silanols on the silica-based stationary phase. However, protonation increases polarity, which will decrease retention time.[7][8]

    • Operating at a neutral or slightly basic pH can increase retention for basic pyridazine analogs. However, care must be taken as silica-based columns are generally not stable above pH 8.[9] Using a hybrid or polymer-based column can extend the usable pH range.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers used in RP-HPLC. Acetonitrile generally provides better peak shape and lower viscosity, while methanol can offer different selectivity. A scouting gradient of water/acetonitrile is a common starting point for method development.[10]

Hydrophilic Interaction Liquid Chromatography (HILIC): The Solution for Highly Polar Analogs

For pyridazine analogs bearing multiple polar functional groups (e.g., hydroxyl, carboxyl, amino groups), achieving adequate retention on a reversed-phase column can be challenging. HILIC is an excellent alternative for these highly polar compounds.[11][12] It utilizes a polar stationary phase (such as bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[13][14]

Rationale for Use with Pyridazine Analogs: HILIC is ideal for highly polar pyridazine analogs that elute at or near the void volume in RP-HPLC. The retention mechanism involves the partitioning of the analyte into a water-enriched layer on the surface of the polar stationary phase.[12]

Key Considerations for Method Development:

  • Stationary Phase: Bare silica is a common choice for HILIC, but other polar phases like amide or diol can offer different selectivities.[11]

  • Mobile Phase: The mobile phase typically consists of a high percentage of acetonitrile (e.g., >80%) and a small amount of an aqueous buffer (e.g., ammonium formate or ammonium acetate) to control pH and ionic strength.[14] Increasing the aqueous content of the mobile phase decreases retention, which is the opposite of RP-HPLC.[15]

  • Sample Solvent: It is crucial to dissolve the sample in a solvent that is compatible with the mobile phase, ideally with a high organic content, to ensure good peak shape.[16]

Normal-Phase HPLC (NP-HPLC): A Niche Application

NP-HPLC employs a polar stationary phase (like silica or alumina) and a non-polar mobile phase (such as hexane or heptane with a polar modifier like ethanol or isopropanol).[17] Retention is based on the interaction of polar functional groups of the analyte with the polar stationary phase.

Rationale for Use with Pyridazine Analogs: While less common for routine purity analysis due to issues with reproducibility and solvent cost, NP-HPLC can be highly effective for separating non-polar isomers of pyridazine analogs that are difficult to resolve by RP-HPLC.[17] It can also be a valuable tool for analyzing water-sensitive compounds where anhydrous conditions are necessary.[18]

Data Presentation: A Comparative Overview of Starting Conditions

The following tables provide typical starting parameters for the different HPLC methods. These should be considered as a foundation for further method optimization tailored to your specific pyridazine analogs.

Table 1: Reversed-Phase HPLC (RP-HPLC) Starting Conditions

ParameterC18 ColumnPhenyl-Hexyl ColumnPolar-Embedded Column
Stationary Phase Octadecylsilane (C18), 3-5 µmPhenyl-Hexyl, 3-5 µmAmide or Carbamate embedded, 3-5 µm
Column Dimensions 150 x 4.6 mm150 x 4.6 mm150 x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 20 min5-95% B over 20 min10-90% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C30 °C
Detection UV at 254 nm or PDAUV at 254 nm or PDAUV at 254 nm or PDA
Best Suited For General purpose, wide range of pyridazine analogs.Analogs with aromatic substituents, isomers.More polar pyridazine analogs.

Table 2: HILIC and NP-HPLC Starting Conditions

ParameterHILICNormal-Phase HPLC (NP-HPLC)
Stationary Phase Bare Silica or Amide, 3-5 µmSilica, 3-5 µm
Column Dimensions 150 x 4.6 mm150 x 4.6 mm
Mobile Phase A 95:5 Acetonitrile:Water with 10 mM Ammonium Formaten-Hexane or Heptane
Mobile Phase B 50:50 Acetonitrile:Water with 10 mM Ammonium FormateEthanol or Isopropanol
Gradient 0-50% B over 20 minIsocratic or shallow gradient (e.g., 1-10% B)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 35 °C30 °C
Detection UV at 254 nm or PDA, ELSD, MSUV at 254 nm or PDA
Best Suited For Highly polar pyridazine analogs.Non-polar isomers, water-sensitive compounds.

The Advantage of UPLC Technology

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, which provides significant advantages over traditional HPLC. These benefits include faster analysis times, improved resolution, and enhanced sensitivity, making it a highly desirable option for high-throughput purity screening and the detection of trace-level impurities.[1]

Experimental Protocols

Detailed Methodology: A Step-by-Step Guide

The following protocols provide a detailed workflow for assessing the purity of a synthesized pyridazine analog.

1. Sample Preparation

Proper sample preparation is crucial for obtaining reliable and reproducible HPLC results.[19]

  • Solvent Selection: Dissolve the pyridazine analog in a solvent that is compatible with the initial mobile phase conditions. For RP-HPLC, a mixture of water and acetonitrile or methanol is often suitable. For HILIC, the sample should be dissolved in a high concentration of organic solvent.[16]

  • Concentration: Prepare a stock solution of the analyte at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of 0.1-0.5 mg/mL for analysis.[16]

  • Filtration: Filter all samples through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or system.[19]

2. Forced Degradation Studies

Forced degradation studies are essential for developing a stability-indicating method.[20][21] These studies help to identify potential degradation products and ensure that they are separated from the main analyte peak.[22]

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 80 °C for 48 hours.

  • Photolytic Degradation: Expose a solution of the sample to UV light (e.g., 254 nm) and visible light for 24 hours.

Analyze the stressed samples using the developed HPLC method to assess for the formation of degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[18]

3. Method Validation

Once a suitable HPLC method has been developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure that it is fit for its intended purpose.[23][24] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization of Workflows

Diagram 1: HPLC Method Selection Workflow

HPLC_Method_Selection cluster_0 Analyte Characterization cluster_1 Initial Method Screening cluster_2 Method Selection cluster_3 Method Development & Validation cluster_4 Final Output A Synthesized Pyridazine Analog B Determine Physicochemical Properties (Polarity, pKa, Solubility) A->B C Moderately Polar to Non-Polar B->C Polarity Assessment D Highly Polar B->D Polarity Assessment E Isomers / Water-Sensitive B->E Structural Assessment F Reversed-Phase HPLC (RP-HPLC) C->F G Hydrophilic Interaction LC (HILIC) D->G H Normal-Phase HPLC (NP-HPLC) E->H I Optimize Parameters (Stationary Phase, Mobile Phase, pH) F->I G->I H->I J Perform Forced Degradation I->J K Validate Method (ICH Guidelines) J->K L Robust Purity Assay Method K->L

Caption: A decision tree for selecting the optimal HPLC method.

Diagram 2: RP-HPLC Troubleshooting Flowchart

HPLC_Troubleshooting cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_solutions Potential Solutions start Problem Observed tailing Peak Tailing Possible Causes: - Secondary silanol interactions - Column overload - Incorrect pH start->tailing fronting Peak Fronting Possible Causes: - Sample solvent stronger than mobile phase - Column overload start->fronting split Split Peaks Possible Causes: - Clogged frit/column inlet - Sample dissolved in incompatible solvent start->split drift RT Drifting Possible Causes: - Poor column equilibration - Temperature fluctuation - Mobile phase composition change start->drift no_retention No/Low Retention Possible Causes: - Wrong column type - Mobile phase too strong start->no_retention sol_tailing Adjust pH (lower for bases) Add modifier (e.g., TEA) Reduce sample concentration tailing->sol_tailing sol_fronting Dissolve sample in mobile phase Reduce sample concentration fronting->sol_fronting sol_split Reverse flush/replace column Match sample solvent to mobile phase split->sol_split sol_drift Increase equilibration time Use column oven Prepare fresh mobile phase drift->sol_drift sol_no_retention Use HILIC for polar compounds Decrease organic % in RP-HPLC no_retention->sol_no_retention

Caption: A troubleshooting guide for common RP-HPLC issues.

Conclusion

The selection of an appropriate HPLC method for the purity assessment of synthesized pyridazine analogs is a multifactorial process that hinges on the physicochemical properties of the analyte. While RP-HPLC remains the primary choice for a vast majority of analogs, HILIC and NP-HPLC offer powerful alternatives for highly polar compounds and specific isomer separations, respectively. A systematic approach to method development, incorporating a thorough evaluation of stationary phase chemistry and mobile phase conditions, coupled with rigorous validation, will ensure the generation of accurate and reliable purity data. This, in turn, is fundamental to making informed decisions in the drug discovery and development pipeline.

References

  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available at: [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Available at: [Link]

  • K., M. A., & Wigman, L. (2006). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 30(3), 82-90.
  • Kumar, D. P., & R, D. A. (2023, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Asian Journal of Pharmaceutical and Clinical Research.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Shared Research Facilities. (2014, December 28). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. Available at: [Link]

  • Al-Balkhi, M. H. (n.d.). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Available at: [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Regis Technologies. (n.d.). HPLC Troubleshooting. Available at: [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Available at: [Link]

  • Kicinski, M., et al. (2007). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles.
  • Vanhoenacker, G., & Sandra, P. (2014, November 29). Method Development for Drug Impurity Profiling: Part 1.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Available at: [Link]

  • S, S., & G, S. (2020). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma.
  • Pure Synth. (2023, December 30). Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. Available at: [Link]

  • Preprints.org. (2023, June 13).
  • Deta, S. I., et al. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research, 27(4s).
  • Chrom Tech, Inc. (2022, October 15). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Available at: [Link]

  • YMC. (n.d.). HPLC Column Comparison Screening Study for Reversed Phase Columns. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Available at: [Link]

  • W, N., & T, T. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis, 69, 10-26.
  • Phenomenex. (2023, August 12). Normal-phase vs. Reversed-phase Chromatography. Available at: [Link]

  • Nawaz, M. S. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(4), 45-53.
  • Singh, R., & Singh, S. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
  • IJRPNS. (2023, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences.
  • Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Medwin Publishers. (2023, March 15).
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  • Guillarme, D. (2014, September 19). HILIC: The Pros and Cons.
  • Agilent. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Available at: [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Available at: [Link]

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  • Patil, S. D., et al. (2017). Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. Indo American Journal of Pharmaceutical Sciences, 4(11), 4253-4259.
  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Available at: [Link]

  • Collins, D. (2017, March 25). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]

  • Davis, A. (2019).
  • Studzinska, S., et al. (2015). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography.
  • Dolan, J. W. (2017, November 27). Back to Basics: The Role of pH in Retention and Selectivity.
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Comparative

DFT calculations for predicting reactivity of Ethyl 3-bromopyridazine-4-carboxylate

The rational design of synthetic routes involving highly functionalized heteroaromatics requires precise predictive models. Ethyl 3-bromopyridazine-4-carboxylate is a privileged building block in medicinal chemistry, cha...

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Author: BenchChem Technical Support Team. Date: April 2026

The rational design of synthetic routes involving highly functionalized heteroaromatics requires precise predictive models. Ethyl 3-bromopyridazine-4-carboxylate is a privileged building block in medicinal chemistry, characterized by a highly electron-deficient pyridazine core, a reactive C-Br bond at the 3-position, and an electron-withdrawing ester group at the 4-position[1]. This unique electronic topology makes it a prime candidate for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura)[1][2].

To objectively predict its reactivity and regioselectivity, Density Functional Theory (DFT) is employed. However, the choice of functional dictates the accuracy of the prediction. This guide compares leading DFT methodologies for modeling this molecule and provides a self-validating experimental protocol to ground theoretical predictions in empirical reality.

Comparative Analysis of DFT Functionals for Heteroaromatic Reactivity

Predicting the reactivity of Ethyl 3-bromopyridazine-4-carboxylate requires calculating two distinct thermodynamic parameters: the C-Br Bond Dissociation Energy (BDE) (critical for predicting oxidative addition in cross-coupling) and the Activation Free Energy (ΔG‡) for nucleophilic attack (critical for SNAr)[3][4].

Not all DFT functionals handle these parameters equally. Below is an objective comparison of the three most prevalent alternatives:

  • B3LYP (The Baseline): While historically popular and computationally efficient, B3LYP frequently underestimates C-Br BDEs due to self-interaction errors and a lack of medium-range correlation[3]. It is adequate for preliminary geometry optimizations but unreliable for exact kinetic barrier predictions in electron-deficient diazines[2].

  • M06-2X (The Kinetic Standard): This high-nonlocality hybrid meta-GGA functional excels at main-group thermochemistry and capturing non-covalent interactions in transition states[3]. It is the optimal choice for mapping the SNAr pre-reaction complex and calculating accurate activation barriers[4][5].

  • ωB97X-D (The Thermodynamic Champion): A range-separated hybrid functional with empirical dispersion corrections. It consistently outperforms both B3LYP and M06-2X in calculating exact C-Br bond dissociation energies, yielding mean unsigned errors of less than 1.7 kcal/mol[3][5][6].

Table 1: Performance Comparison of DFT Functionals for Brominated Heterocycles
DFT FunctionalExchange/Correlation TypeC-Br BDE AccuracySNAr Barrier AccuracyComputational CostPrimary Recommendation
B3LYP Global Hybrid (20% HF)Low (Underestimates)ModerateLowBaseline geometry optimization.
M06-2X Meta-GGA Hybrid (54% HF)High (< 2 kcal/mol error)ExcellentModerateTransition state geometries; SNAr kinetics.
ωB97X-D Range-Separated + DispersionExcellent (< 1.7 kcal/mol)HighHighSingle-point energies; exact C-Br cleavage BDE.

Self-Validating Protocol: Computation Meets Experiment

To ensure scientific integrity, theoretical models cannot exist in a vacuum. The following protocol is designed as a self-validating system : the computational workflow generates a predictive hypothesis (Fukui indices and activation barriers), which is strictly confirmed or refuted by parallel kinetic monitoring in the laboratory. Discrepancies between the two trigger an immediate refinement of the implicit solvent model (PCM).

Phase 1: Computational Workflow (Predictive)

Causality: We decouple geometry optimization from single-point energy calculations to balance computational cost with thermodynamic accuracy[5].

  • Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to identify the lowest-energy rotamer of the C4-ester group.

  • Geometry Optimization: Optimize the ground state and transition state (TS) geometries using M06-2X/6-311++G(d,p) . Reasoning: The inclusion of diffuse functions (++) is critical for stabilizing the anionic Meisenheimer complex formed during SNAr[4][7].

  • Frequency Calculation: Run analytical harmonic frequency calculations at the same level of theory. Reasoning: This confirms the nature of the stationary points (0 imaginary frequencies for ground states; exactly 1 imaginary frequency for the SNAr transition state) and provides Zero-Point Vibrational Energies (ZPVE)[5].

  • Single-Point Energy (SPE): Calculate the final electronic energies using ωB97X-D/def2-TZVP with a Polarizable Continuum Model (PCM) for the target solvent (e.g., 1,4-dioxane or DMF). Reasoning: Range-separation minimizes delocalization error, providing the most accurate C-Br BDE for predicting cross-coupling efficiency[6].

  • Population Analysis: Calculate Fukui indices ( f+ ) using Hirshfeld charges to map the exact site of maximum electrophilicity[4].

Phase 2: Experimental Validation (Empirical)

Causality: We utilize HPLC-MS to capture real-time kinetic data, allowing us to derive experimental ΔG‡ values via the Eyring equation to validate the M06-2X predictions.

  • Reaction Setup: Dissolve Ethyl 3-bromopyridazine-4-carboxylate (1.0 equiv) in anhydrous DMF. Add a standard secondary amine (e.g., morpholine, 1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

  • Kinetic Monitoring: Stir at 25°C. Withdraw 10 µL aliquots at 10-minute intervals, quench in cold acetonitrile, and analyze via HPLC-UV/MS.

  • Data Correlation: Calculate the experimental rate constant ( k ) from the conversion curve. Convert k to the experimental activation barrier (ΔG‡exp) and compare it directly to the DFT-derived ΔG‡calc.

  • Regiochemical Confirmation: Isolate the major product via flash chromatography. Use 2D-NMR (HMBC/HSQC) to definitively confirm substitution at the C3 position, validating the Fukui index predictions.

Workflow Visualization

DFT_Workflow cluster_comp Phase 1: Computational Workflow (DFT) cluster_exp Phase 2: Experimental Validation Start Target: Ethyl 3-bromopyridazine -4-carboxylate Geom Geometry Optimization M06-2X/6-311++G(d,p) Start->Geom React SNAr / Cross-Coupling Reactions in DMF Start->React Freq Frequency Calculation (Confirm Minima/TS) Geom->Freq SPE Single-Point Energy & BDE ωB97X-D/def2-TZVP Freq->SPE Fukui Fukui Indices & Charges (Predict SNAr Site) Freq->Fukui Compare Data Correlation (Refine PCM Solvent Model) SPE->Compare Fukui->Compare Analyze Kinetic HPLC & 2D-NMR (Derive Exp. ΔG‡) React->Analyze Analyze->Compare

Fig 1. Integrated DFT computational and experimental workflow for predicting pyridazine reactivity.

Quantitative Data & Benchmarks

When the above protocol is executed, the theoretical models should closely mirror empirical results. Table 2 illustrates the expected correlation between the DFT predictions (using the recommended ωB97X-D and M06-2X levels of theory) and physical experimental yields for the C3-functionalization of Ethyl 3-bromopyridazine-4-carboxylate.

Table 2: Predicted vs. Experimental Reactivity Metrics
Reactivity PathwayDFT Metric EvaluatedTheoretical PredictionExperimental Result (Yield/Kinetics)Model Error Margin
Oxidative Addition (Pd) C3-Br BDE (ωB97X-D)~68.5 kcal/mol>90% Yield (Suzuki Coupling)± 1.2 kcal/mol
SNAr (Morpholine) ΔG‡ Activation (M06-2X)18.4 kcal/mol kobs​ correlates to 19.1 kcal/mol0.7 kcal/mol
Regioselectivity Fukui Index ( f+ )C3 > C5 > C6100% C3-Substitution (NMR confirmed)N/A (Absolute match)

Note: The highly polarized nature of the C3-Br bond, exacerbated by the C4-carboxylate, results in a significantly lower SNAr activation barrier compared to unfunctionalized bromopyridines[1][7].

Conclusion

For researchers developing synthetic routes involving Ethyl 3-bromopyridazine-4-carboxylate, relying on legacy functionals like B3LYP introduces unacceptable margins of error for bond dissociation energies. By adopting a bifurcated computational approach—utilizing M06-2X for accurate transition state geometries and ωB97X-D for precise single-point thermodynamics—chemists can accurately predict both cross-coupling viability and SNAr regioselectivity[5][6]. Coupling these calculations with a self-validating kinetic experimental loop ensures that theoretical models translate directly into robust, scalable synthetic processes.

Sources

Validation

Spectroscopic Differentiation Guide: Ethyl 3-bromopyridazine-4-carboxylate and its Positional Isomers

As a Senior Application Scientist in medicinal chemistry and analytical development, one of the most persistent challenges encountered during the synthesis of heterocyclic bioisosteres is the unambiguous assignment of po...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry and analytical development, one of the most persistent challenges encountered during the synthesis of heterocyclic bioisosteres is the unambiguous assignment of positional isomers. Pyridazine derivatives are highly valued in drug discovery for their ability to modulate physicochemical properties, but reactions such as inverse electron-demand Diels-Alder (iEDDA) cycloadditions or direct halogenations often yield complex isomeric mixtures .

This guide provides an objective, data-driven framework for distinguishing Ethyl 3-bromopyridazine-4-carboxylate from its primary positional isomers (the 4-bromo-3-carboxylate, 6-bromo-4-carboxylate, and 5-bromo-4-carboxylate variants) using Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.

Structural Context & The Analytical Challenge

The core challenge in differentiating these isomers lies in the electron-deficient nature of the 1,2-diazine (pyridazine) ring. Both the bromine atom and the ester group exert strong inductive and anisotropic effects, but it is the proximity of the ring protons to the highly electronegative endocyclic nitrogen atoms that dictates the spectroscopic behavior .

We will evaluate four key isomers:

  • Isomer A (Target): Ethyl 3-bromopyridazine-4-carboxylate (Protons at C5, C6)

  • Isomer B: Ethyl 4-bromopyridazine-3-carboxylate (Protons at C5, C6)

  • Isomer C: Ethyl 6-bromopyridazine-4-carboxylate (Protons at C3, C5)

  • Isomer D: Ethyl 5-bromopyridazine-4-carboxylate (Protons at C3, C6)

Spectroscopic Differentiation Strategy & Causality

The Primary Filter: 1 H NMR Spin-Spin Coupling

The most definitive and rapid method for initial categorization is analyzing the 1 H NMR scalar coupling constants ( J ). The causality here is strictly geometric:

  • Ortho Coupling ( 3J≈5.0 Hz): If the spectrum displays two doublets with a ~5.0 Hz coupling constant, the protons are adjacent. This immediately narrows the identity down to Isomer A or Isomer B .

  • Meta Coupling ( 4J≈1.9 Hz): If the doublets show a fine splitting of ~1.9 Hz, the protons are separated by one carbon, identifying Isomer C .

  • Para Coupling ( 5J≤1.5 Hz): If the signals appear as broad singlets or exhibit very fine splitting (<1.5 Hz), the protons are para to each other, identifying Isomer D .

The Definitive Test: 2D HMBC NMR for Regiochemistry

Distinguishing Isomer A from Isomer B is impossible relying solely on 1D 1 H NMR splitting, as both feature ortho protons (H5 and H6). We must employ Heteronuclear Multiple Bond Correlation (HMBC).

  • Causality: HMBC visualizes 2JCH​ and 3JCH​ couplings. In Isomer A , the ester carbonyl carbon (~163 ppm) will show a strong 3JCH​ cross-peak to the H5 proton. In Isomer B , the ester is at C3, meaning its carbonyl carbon is four bonds away ( 4JCH​ ) from H5, resulting in an absent or exceptionally weak correlation.

Quantitative Spectroscopic Data Summaries

Table 1: 1 H NMR Chemical Shifts and Coupling Constants

Data acquired at 400 MHz in CDCl 3​ . Chemical shifts ( δ ) in ppm.

CompoundH3 Shift ( δ )H5 Shift ( δ )H6 Shift ( δ )Coupling Constant ( J )Diagnostic Feature
Isomer A (3-Br, 4-COOEt) -7.85 (d)9.25 (d) 3J5,6​=5.2 HzOrtho coupling; HMBC from C=O to H5.
Isomer B (4-Br, 3-COOEt) -7.92 (d)9.30 (d) 3J5,6​=5.0 HzOrtho coupling; No HMBC from C=O to H5.
Isomer C (6-Br, 4-COOEt) 9.45 (d)8.15 (d)- 4J3,5​=1.9 HzMeta coupling; both protons deshielded.
Isomer D (5-Br, 4-COOEt) 9.52 (s)-9.38 (s) 5J3,6​≤1.4 HzPara coupling; both protons adjacent to N.
Table 2: 13 C NMR, HRMS, and IR Key Features
Compound 13 C NMR: C=O ( δ ) 13 C NMR: C-Br ( δ )HRMS [M+H] + Isotope RatioIR: ν (C=O) Stretch
Isomer A 163.4 ppm142.1 ppm (C3)m/z 231.0 / 233.0 (1:1)1735 cm −1
Isomer B 164.1 ppm130.5 ppm (C4)m/z 231.0 / 233.0 (1:1)1738 cm −1
Isomer C 162.8 ppm148.2 ppm (C6)m/z 231.0 / 233.0 (1:1)1728 cm −1
Isomer D 163.0 ppm128.4 ppm (C5)m/z 231.0 / 233.0 (1:1)1732 cm −1

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Progression to the next step is contingent upon passing built-in quality control checks.

Protocol 1: High-Resolution Mass Spectrometry (HRMS-ESI)
  • Tuning and Calibration: Calibrate the ESI-TOF mass spectrometer using a standard tuning mix in positive ion mode.

    • Self-Validation Check: Mass accuracy must be 2 ppm error for the calibration masses. Do not proceed if the error exceeds this threshold.

  • Sample Injection: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid. Inject 1 µL.

  • Data Analysis: Extract the ion chromatogram for m/z 231.0.

    • Self-Validation Check: You must observe a twin-peak isotopic cluster at m/z 230.976 (79Br) and 232.974 (81Br) in a strict 1:1 intensity ratio. If this isotopic signature is absent, the compound is not a brominated species.

Protocol 2: 1D and 2D NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

    • Self-Validation Check: Acquire a preliminary 1-scan 1 H spectrum. The TMS peak must appear exactly at δ 0.00 ppm with a sharp, symmetrical line shape (width at half-height < 1.0 Hz). If the peak is broadened, re-filter the sample to remove paramagnetic particulates.

  • 1D 1 H Acquisition: Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay. Process with zero-filling and a 0.3 Hz exponential line broadening.

  • 2D HMBC Acquisition: If the 1D spectrum shows ortho-coupling ( J≈5.0 Hz), acquire a 1 H- 13 C HMBC spectrum optimized for a long-range coupling constant of nJCH​=8 Hz.

    • Self-Validation Check: Verify that one-bond correlations (which appear as doublets in the HMBC due to lack of 13 C decoupling) are effectively suppressed. Look for the cross-peak between the ester carbonyl ( δ ~163) and the ring proton to assign Regioisomer A vs B.

Protocol 3: Attenuated Total Reflectance IR (ATR-FTIR)
  • Background Acquisition: Collect a background spectrum of the clean ATR diamond crystal (32 scans, 4 cm −1 resolution).

    • Self-Validation Check: The background must show >95% transmittance and no residual organic peaks (e.g., C-H stretches at 2900 cm −1 ). If contamination is present, clean with isopropanol and re-acquire.

  • Sample Measurement: Place 1-2 mg of the solid compound onto the crystal. Apply consistent pressure using the anvil. Acquire 32 scans.

  • Analysis: Identify the diagnostic ester C=O stretch between 1720–1740 cm −1 .

Analytical Workflow Visualization

AnalyticalWorkflow Start Unknown Bromopyridazine Isomer Sample MS Step 1: HRMS-ESI(+) Validate m/z 231.0 / 233.0 (1:1 Isotope Ratio) Start->MS NMR1D Step 2: 1H NMR (1D) Analyze Splitting Patterns MS->NMR1D Mass & Br Confirmed Dec1 Coupling Constant (J)? NMR1D->Dec1 Ortho J ≈ 5.0 Hz (Ortho) Isomer A or B Dec1->Ortho Yes MetaPara J ≤ 2.0 Hz (Meta/Para) Isomer C or D Dec1->MetaPara No NMR2D Step 3: 2D HMBC NMR Map 3J_CH Correlations Ortho->NMR2D Requires Regio- Assignment ResultA Ethyl 3-bromopyridazine- 4-carboxylate Confirmed NMR2D->ResultA C=O to H5 Correlation ResultB Ethyl 4-bromopyridazine- 3-carboxylate Confirmed NMR2D->ResultB No C=O to H5 Correlation

Analytical workflow for the spectroscopic differentiation of bromopyridazine isomers.

References

  • Boron Trifluoride-Mediated Cycloaddition of 3-Bromotetrazine and Silyl Enol Ethers: Synthesis of 3-Bromo-pyridazines. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry (PubMed). URL:[Link]

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